Mkt-077
Description
Properties
IUPAC Name |
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1/b21-19+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYOTRJSLYFHX-UXJRWBAGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2CC)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147366-41-4, 1427472-75-0 | |
| Record name | Mkt 077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147366414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MKT-077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427472750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MKT-077 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF5ZXI0JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Mkt-077: An Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mkt-077, a cationic rhodacyanine dye analog investigated for its potential as an anti-cancer agent. This compound is recognized for its inhibitory action on the Heat shock protein 70 (Hsp70) family of molecular chaperones and its selective accumulation in the mitochondria of carcinoma cells.[1][2][3][4] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and illustrates critical pathways and workflows.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70 family proteins, which are crucial for cellular protein homeostasis and are often overexpressed in cancer cells, contributing to tumor survival and proliferation.[2][5][6][7] The compound's anti-cancer activity is mediated through several interconnected mechanisms:
-
Allosteric Hsp70 Inhibition: this compound binds to an allosteric site within the nucleotide-binding domain (NBD) of Hsp70 chaperones, including Hsc70 (HSPA8) and the mitochondrial Hsp70, mortalin (HSPA9).[2] It preferentially interacts with the ADP-bound state of Hsp70, which stabilizes the Hsp70-substrate complex, disrupts the chaperone's normal ATP-driven cycle of substrate binding and release, and ultimately promotes the degradation of client proteins.[8]
-
Reactivation of p53 Tumor Suppressor: In many cancer cells, the tumor suppressor protein p53 is inactivated through sequestration in the cytoplasm by mortalin.[9] this compound binds to mortalin, disrupting the mortalin-p53 complex. This frees p53 to translocate to the nucleus, where it can resume its transcriptional activation functions, leading to cell cycle arrest and apoptosis.[9]
-
Selective Mitochondrial Accumulation: As a delocalized lipophilic cation, this compound preferentially accumulates in mitochondria of carcinoma cells, which typically have a higher mitochondrial membrane potential compared to normal cells.[1][9] This selective retention leads to reversible impairment of mitochondrial function and contributes to its targeted cytotoxicity against cancer cells.[1][9]
-
Induction of Apoptosis: By inhibiting Hsp70 and reactivating p53, this compound triggers programmed cell death. Evidence for this includes the observed cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[2]
Hsp70-Regulated Signaling Pathways
Hsp70 proteins are integral hubs in cellular signaling, regulating key pathways involved in cancer cell growth and survival.[5][7] By inhibiting Hsp70, this compound can indirectly modulate these networks. Hsp70 chaperones influence major oncogenic pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell proliferation and survival. Hsp70 has been shown to promote this pathway, and its inhibition can lead to downregulation of key components like AKT.[5][10]
-
RTK-RAS-RAF-MEK-ERK Pathway: This is a central signaling cascade that controls cell growth and differentiation. Hsp70 can chaperone key proteins within this pathway, such as Raf, thereby promoting its activity.[5][11]
Inhibition of Hsp70 by this compound can destabilize the client proteins in these pathways, leading to their degradation and a subsequent reduction in pro-survival signaling, complementing its direct effects on p53 and mitochondrial function.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Antiproliferative Activity of this compound
This table presents the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | EC₅₀ / IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 1.4 ± 0.2 | [12] |
| MCF-7 | Breast Carcinoma | 2.2 ± 0.2 | [12] |
| CX-1 | Colon Carcinoma | 0.15 - 0.5 | [13] |
| CRL-1420 | Pancreatic Carcinoma | 0.15 - 0.5 | [13] |
| EJ | Bladder Carcinoma | 0.15 - 0.5 | [13] |
| LOX | Melanoma | 0.15 - 0.5 | [13] |
Note: Values represent the concentration required to inhibit cell growth by 50% under specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound
This table outlines the pharmacokinetic profile of this compound in preclinical models and human clinical trials.
| Species | Dose | Route | T₁/₂ (Terminal) | Cₘₐₓ | Clearance | Vd | Reference |
| Mouse | 1 & 3 mg/kg | IV | 4.1 & 14.1 h (MRT) | 0.3 - 1.5 µg/mL | ~1.8 L/h/kg | 6.8 & 25.1 L/kg | [3] |
| Human | 42-126 mg/m² | IV Infusion | 37 ± 17 h | 1.2 - 6.3 µg/mL | 39 ± 13 L/h/m² | 685 ± 430 L/m² | [13] |
Abbreviations: T₁/₂ (Half-life), Cₘₐₓ (Maximum concentration), Vd (Volume of distribution), MRT (Mean Residence Time).
Table 3: Cellular Uptake of this compound
This table highlights the differential uptake of this compound in cancer cells versus normal cells and provides kinetic parameters.
| Cell Line(s) | Parameter | Value | Notes | Reference |
| CX-1 vs CV-1 | Relative Accumulation | 65-fold higher in CX-1 | Cancer (CX-1) vs. normal (CV-1) cells. | [1] |
| R3230Ac | Uptake at 2h (4 µg/mL) | 28.7 ± 11.1 ng/10⁵ cells | Dose- and time-dependent uptake observed. | [14][15] |
| R3230Ac | Uptake at 2h (6 µg/mL) | 49.2 ± 10.9 ng/10⁵ cells | Dose- and time-dependent uptake observed. | [14][15] |
| R3230Ac | Uptake Time Constant | ~1 hour | Over 90% of intracellular drug is sequestered. | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density and allow them to attach for 48 hours in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add 400 µL of MTT solution (0.5 mg/mL in complete medium) to each well and incubate for 2 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well. Shake the plates for 5 minutes at room temperature to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]
In Vitro Cellular Uptake Assay
This protocol quantifies the accumulation of this compound within cells over time.
-
Cell Suspension: Prepare a cell suspension of 1 x 10⁷ cells in 15 mL of appropriate buffer or medium in a water-jacketed chamber equilibrated to 37°C with gentle stirring.
-
Drug Addition: Add this compound to the cell suspension to achieve the desired final concentration (e.g., 2, 4, or 6 µg/mL).
-
Sample Collection: Collect 1.5 mL samples from the suspension immediately (time 0) and at subsequent time points (e.g., every 30 minutes for 2 hours).
-
Cell Lysis: Centrifuge the collected samples to pellet the cells. Wash the pellet with PBS, and then lyse the cells with 200 µL of ethanol.
-
Quantification: Centrifuge the lysate to remove debris. Analyze the supernatant spectrophotometrically at 495 nm to determine the concentration of this compound.[14][17]
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Culture cells with varying concentrations of this compound for a designated time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to create a single-cell suspension.
-
Staining: Wash the cells with PBS and then stain with a DNA-binding fluorescent dye, such as Hoechst 33342, according to the manufacturer's protocol. This dye stoichiometrically binds to DNA, allowing for the differentiation of cell cycle phases (G0/G1, S, G2/M) based on fluorescence intensity.
-
Analysis: Analyze the stained cells using a flow cytometer. Data from at least 20,000 cells per sample should be collected.
-
Data Interpretation: Use appropriate software to generate histograms of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.[12][18]
In Vivo Antitumor Efficacy Studies
This protocol describes how to evaluate the antitumor activity of this compound in a xenograft mouse model.
-
Animal Model: Use immunocompromised mice, such as 6-week-old female athymic nude (nu/nu) mice.
-
Tumor Inoculation: Subcutaneously inoculate 1 x 10⁷ tumor cells (e.g., TT medullary thyroid carcinoma cells) suspended in an appropriate solution (e.g., Hank's balanced salt solution) into the rear flanks of the mice.[17]
-
Treatment Initiation: Once tumors reach a palpable size or enter an exponential growth phase, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose and schedule (e.g., 7.5 mg/kg/day for 14 days, i.p.). The control group receives a vehicle solution.[19]
-
Monitoring: Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements. Also, monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the experiment, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology or western blotting).[20]
Clinical Development and Outlook
This compound entered Phase I clinical trials for patients with advanced solid malignancies.[1][13] These trials demonstrated that biologically relevant plasma concentrations could be achieved.[13] However, the primary dose-limiting toxicity was renal impairment, specifically magnesium wasting, which was cumulative and required extensive monitoring and supplementation.[4][13][18] Due to this renal toxicity profile, further clinical development of this compound was halted.[4]
Despite its clinical limitations, the investigation of this compound provided a crucial proof-of-concept: that Hsp70 is a druggable anti-cancer target and that exploiting the unique mitochondrial properties of cancer cells is a viable therapeutic strategy.[4] Subsequent research has focused on developing analogs of this compound with improved metabolic stability and a better therapeutic index, aiming to retain the anti-cancer efficacy while minimizing off-target toxicities.[2] These newer compounds may hold promise for future cancer therapies targeting the Hsp70 chaperone network.
References
- 1. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, this compound, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic analysis and antitumor efficacy of this compound, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uptake Rate of Cationic Mitochondrial Inhibitor this compound Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uptake Rate of Cationic Mitochondrial Inhibitor this compound Determines Cellular Oxygen Consumption Change in Carcinoma Cells | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound | HSP | TargetMol [targetmol.com]
- 18. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 19. Portico [access.portico.org]
- 20. medchemexpress.com [medchemexpress.com]
Mkt-077: A Technical Guide to its Mitochondrial Targeting and Anti-Cancer Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Mkt-077, a rhodacyanine dye analogue with selective anti-cancer properties attributed to its mitochondrial targeting. This document details the core mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for researchers in oncology and drug development.
Core Mechanism of Action
This compound is a delocalized lipophilic cation that selectively accumulates in the mitochondria of carcinoma cells.[1][2] This preferential uptake is driven by the higher mitochondrial membrane potential characteristic of many cancer cells compared to normal cells.[2] Once concentrated in the mitochondria, this compound exerts its anti-tumor effects through a multi-faceted mechanism primarily involving the inhibition of the heat shock protein 70 (Hsp70) family, particularly the mitochondrial chaperone mortalin (mot-2 or HSPA9).[2][3][4][5]
The binding of this compound to mortalin is allosteric, meaning it binds to a site distinct from the nucleotide-binding domain, yet influences the protein's conformation and function.[3] This interaction disrupts the sequestration of the tumor suppressor protein p53 by mortalin in the cytoplasm of cancer cells.[2][4][5] The release of p53 allows its translocation to the nucleus, where it can resume its transcriptional activation functions, leading to cell cycle arrest and apoptosis.[2][4][5]
Furthermore, this compound's accumulation in mitochondria can lead to the impairment of mitochondrial function, induction of oxidative stress, and downregulation of key survival proteins like the RET proto-oncogene in certain cancer types.[6][7][8]
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism of action in cancer cells.
Quantitative Data Presentation
Preclinical Efficacy: In Vitro Studies
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference(s) |
| CX-1 | Colon Carcinoma | ~0.15-0.5 µg/ml | [1][9] |
| MCF-7 | Breast Carcinoma | 2.2 ± 0.2 | [1][10] |
| CRL 1420 | Pancreatic Carcinoma | ~0.15-0.5 µg/ml | [1][9] |
| EJ | Bladder Transitional Cell Carcinoma | ~0.15-0.5 µg/ml | [1][9] |
| LOX | Melanoma | ~0.15-0.5 µg/ml | [1][9] |
| A498 | Renal Carcinoma | Not specified | [1] |
| DU145 | Prostate Carcinoma | Not specified | [1] |
| TT | Medullary Thyroid Carcinoma | 0.74 | [6] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [6] |
| MDA-MB-231 | Breast Cancer | 1.4 ± 0.2 | [10] |
Note: IC50 values for CX-1, CRL-1420, EJ, and LOX cell lines were reported as a range in µg/ml. Conversion to µM depends on the molecular weight of this compound (432.00 g/mol ). The reported range is approximately 0.35 - 1.16 µM.
Preclinical Efficacy: In Vivo Studies
| Tumor Model | Treatment Regimen | Outcome | Reference(s) |
| Human Melanoma LOX (i.p.) | Not specified | Prolonged survival (Tumor:Control = 344%) | [1] |
| Human Renal Carcinoma A498 (s.c.) | Not specified | Inhibited growth | [1] |
| Human Prostate Carcinoma DU145 (s.c.) | Not specified | Inhibited growth | [1] |
| TT Xenografts (s.c.) | 8 mg/kg with a day interval | Suppressed tumor growth; tumor weights about two-times less than control. | [6][11] |
| CA755 Adenocarcinoma (s.c.) | 3 mg/kg/day i.v. for 4 days | 75.5% inhibition of growth | [12] |
| Human Tumor Xenografts (various) | 7.5 mg/kg/day i.p. for 14 days or 7.5-40 mg/kg/day s.c. for 7-14 days | Not specified | [12] |
Phase I Clinical Trial Data
| Parameter | Value | Reference(s) |
| Dose Escalation Study 1 | [13] | |
| Number of Patients | 10 | [13] |
| Dose Levels | 30, 40, and 50 mg/m²/day for 5 days every 3 weeks | [13] |
| Predominant Toxicity | Reversible functional renal impairment (Grade 2) | [13] |
| Clinical Outcome | One patient with renal cancer had stable disease. | [13] |
| Dose Escalation Study 2 | [9] | |
| Number of Patients | 13 | [9] |
| Dose Levels | 42 to 126 mg/m²/week (30-min i.v. infusion) | [9] |
| Dose-Limiting Toxicity | Renal magnesium wasting (Grade 3) | [9] |
| Recommended Dose | 126 mg/m²/week | [9] |
| Pharmacokinetics | ||
| Terminal Half-life | 37 ± 17 h | [9] |
| Volume of Distribution | 685 ± 430 liters/m² | [9] |
| Clearance | 39 ± 13 liters/h/m² | [9] |
| Peak Plasma Concentrations | 1.2 ± 0.31 to 6.3 ± 5.3 µg/ml | [9] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is adapted from methodologies described for assessing the effect of this compound on cancer cell lines.[14]
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density and allow them to attach for 48 hours in complete culture medium.
-
Drug Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.1 to 10 µM) for the desired duration (e.g., 48 or 72 hours).[6][10] Include a vehicle-treated control group.
-
MTT Incubation: Following drug treatment, remove the medium and incubate the cells with 400 µL of MTT solution (0.5 mg/mL in complete medium) for 2 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well. Shake the plates for 5 minutes at room temperature to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]
-
Data Analysis: Express the data as a percentage of the vehicle-treated control to determine cell viability. Calculate IC50 values using appropriate software.
Mitochondrial Localization Assay
This protocol outlines the steps to visualize the mitochondrial accumulation of this compound.[10]
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates.
-
Staining: Incubate the cells with 1 µM this compound and 100 nM Mitotracker Green FM in culture medium for 30 minutes at 37°C in the dark.[10]
-
Washing: Wash the cells with PBS.
-
Imaging: Replace the PBS with phenol-red-free medium and visualize the fluorescence under a fluorescence microscope. This compound will fluoresce in the red channel, and Mitotracker Green will fluoresce in the green channel. Co-localization of the red and green signals indicates mitochondrial accumulation of this compound.
In Vitro this compound Uptake Assay
This protocol is based on the spectrophotometric method to quantify cellular uptake of this compound.[15]
-
Cell Suspension: Prepare a cell suspension of 15 mL in a water-jacketed chamber equilibrated to 37°C with gentle mixing.
-
This compound Addition: Add this compound to the cell suspension to achieve the desired final concentration (e.g., 2, 4, or 6 µg/ml).[15]
-
Sampling: Collect 1.5 mL samples immediately after adding this compound and at subsequent time points (e.g., every 30 minutes for 2 hours).[15]
-
Cell Lysis: Centrifuge the samples, wash the cell pellets with PBS, and then lyse the cells with 200 µl of ethanol.[15]
-
Spectrophotometric Analysis: Re-centrifuge the samples and analyze the supernatant (lysate) spectrophotometrically at 495 nm to determine the concentration of this compound.[15]
Experimental and Logical Workflows
Caption: A typical workflow for the evaluation of this compound.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit the unique bioenergetic properties of cancer cell mitochondria. Its mechanism of action, centered on the inhibition of mortalin and subsequent reactivation of p53, provides a clear rationale for its selective toxicity. While clinical development was halted due to renal toxicity, the principles of mitochondrial targeting and Hsp70 inhibition established by this compound continue to be explored in the development of next-generation anti-cancer therapeutics with improved safety profiles. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this field.
References
- 1. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 7. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Portico [access.portico.org]
- 13. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | HSP | TargetMol [targetmol.com]
- 15. Uptake Rate of Cationic Mitochondrial Inhibitor this compound Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mkt-077: Targeting Mortalin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mkt-077 is a water-soluble rhodacyanine dye analogue that has demonstrated significant anti-carcinoma activity with a notable degree of selectivity for cancer cells over normal cells.[1] Its primary molecular target is the Heat shock protein 70 (Hsp70) family member, mortalin (also known as mot-2 or HSPA9), a chaperone protein predominantly localized in the mitochondria.[2][3] this compound functions as an allosteric inhibitor, binding to mortalin and disrupting its interaction with the tumor suppressor protein p53.[1][4] This disruption leads to the reactivation of p53's transcriptional activity in cancer cells, inducing cell cycle arrest and apoptosis.[2][3] Despite promising preclinical data, the clinical development of this compound was halted during Phase I trials due to renal toxicity.[1] This technical guide provides a comprehensive overview of this compound, focusing on its target, mechanism of action, and the experimental methodologies used to elucidate its function.
Core Target and Mechanism of Action
This compound's anticancer activity is primarily attributed to its interaction with the mitochondrial chaperone protein, mortalin.[2] In many cancer cells, mortalin is overexpressed and sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inactivating its function.[2][3]
This compound acts as an "allosteric drug" on Hsp70 chaperones.[1] It binds to a site on mortalin within the amino acid residues 252-310, which overlaps with the p53 binding region.[5] This binding is preferential to the ADP-bound state of the chaperone and does not compete with nucleotide binding.[1][4] The binding of this compound induces a conformational change in mortalin, leading to the dissociation of the mortalin-p53 complex.[2][5]
Once released, p53 is free to translocate to the nucleus where it can resume its role as a transcription factor.[6][7] This leads to the upregulation of downstream targets such as p21WAF1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[5] The reactivation of p53 function ultimately triggers apoptotic pathways in cancer cells.[3]
Signaling Pathway of this compound Action
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CX-1 | Colon Carcinoma | ~2.0-10.1 mg/ml | [8] |
| MCF-7 | Breast Carcinoma | ~2.0-10.1 mg/ml | [8] |
| CRL 1420 | Pancreatic Carcinoma | ~2.0-10.1 mg/ml | [8] |
| EJ | Bladder Transitional Cell Carcinoma | ~2.0-10.1 mg/ml | [8] |
| LOX | Melanoma | ~2.0-10.1 mg/ml | [8] |
| TT | Medullary Thyroid Carcinoma | 0.74 | [9] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [9] |
| MDA-MB-231 | Breast Cancer | 0.4 ± 0.03 | [10] |
| MCF-7 | Breast Cancer | 0.7 ± 0.2 | [10] |
Note: The IC50 values for CX-1, MCF-7, CRL 1420, EJ, and LOX were originally reported in mg/ml and have been presented as such due to the ambiguity in the exact molecular weight used for conversion in the original publication.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Co-Immunoprecipitation to Detect Mortalin-p53 Interaction
This protocol describes the procedure to assess the disruption of the mortalin-p53 complex by this compound.
Methodology:
-
Cell Lysis: Treat cancer cells (e.g., MCF-7) with a desired concentration of this compound or vehicle control for 24 hours. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washes: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-mortalin and anti-p53 antibodies. Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate. A diminished mortalin band in the this compound treated sample compared to the control indicates disruption of the complex.
Limited Proteolysis Assay
This assay is used to demonstrate the preferential binding of this compound to the ADP-bound state of Hsp70.[1]
Methodology:
-
Protein Preparation: Prepare purified full-length Hsp70 (HSPA8).
-
Nucleotide and this compound Incubation: Incubate Hsp70 with either ATP or ADP in the presence or absence of this compound (e.g., 200 µM) for a specified time at room temperature.
-
Protease Digestion: Initiate proteolysis by adding a low concentration of trypsin.
-
Time-course Sampling: At various time points, take aliquots of the reaction and immediately quench the protease activity by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the digested protein fragments by SDS-PAGE and Coomassie blue staining. The stabilization of specific fragments in the presence of this compound and ADP indicates preferential binding to this conformation.
NMR Spectroscopy for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to identify the binding site of this compound on Hsp70.
Workflow:
Methodology:
-
Protein Expression and Purification: Express and purify ¹⁵N-labeled Hsp70 nucleotide-binding domain (NBD).
-
NMR Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled NBD in a suitable buffer containing either ADP or a non-hydrolyzable ATP analog (e.g., AMP-PNP).
-
Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum. Sequentially add increasing concentrations of this compound to the NMR sample and acquire a spectrum at each concentration.
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the backbone amide signals. The magnitude of the CSP for each residue is calculated using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor.
-
Binding Site Identification: Residues exhibiting significant CSPs upon this compound titration are identified as being part of or near the binding site. These residues are then mapped onto the three-dimensional structure of the Hsp70 NBD to visualize the binding pocket.
Conclusion
This compound is a potent anti-cancer agent that selectively targets cancer cells by binding to mortalin, a member of the Hsp70 family. Its mechanism of action, involving the disruption of the mortalin-p53 complex and subsequent reactivation of p53's tumor-suppressive functions, has been well-characterized through a variety of experimental techniques. While clinical progression has been hampered by toxicity, this compound remains a valuable chemical probe for studying Hsp70 biology and serves as a lead compound for the development of second-generation mortalin inhibitors with improved therapeutic indices. The detailed methodologies provided in this guide offer a framework for researchers to further investigate this compound and explore the therapeutic potential of targeting mortalin in cancer.
References
- 1. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MKT 077 | HSP70 Modulators: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 10. researchgate.net [researchgate.net]
Mkt-077: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Hsp70 Inhibitor Mkt-077
This compound is a water-soluble, cationic rhodacyanine dye with significant antiproliferative activity against a range of human cancer cell lines.[1][2] Its selective toxicity towards cancer cells has made it a subject of interest in oncological research. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanism of action, and detailed experimental protocols for its use in a research setting.
Chemical Structure and Properties
This compound is characterized by a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-pyridinium chloride |
| CAS Number | 147366-41-4 |
| Molecular Formula | C₂₁H₂₂ClN₃OS₂ |
| Molecular Weight | 432.0 g/mol |
| SMILES String | CN(C1=CC=CC=C1S2)/C2=C4/C(N(CC)/C(S4)=C\C3=CC=CC=[N+]3CC)=O.[Cl-] |
| Synonyms | FJ-776 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Brown to reddish-brown solid |
| Purity | ≥98% (HPLC) |
| Storage | Store at +4°C |
| Stability | Stable for at least 4 years when stored properly. |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 50 mM |
| DMSO | 50 mM |
| Ethanol | 2 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
Mechanism of Action: Hsp70 Inhibition and p53 Reactivation
The primary mechanism of action of this compound involves the inhibition of the heat shock protein 70 (Hsp70) family of molecular chaperones.[1][3] Specifically, this compound targets mortalin-2 (mot-2), a member of the Hsp70 family that is often overexpressed in cancer cells.[4]
In many tumor cells with wild-type p53, mot-2 sequesters the p53 tumor suppressor protein in the cytoplasm, thereby inhibiting its function.[1][4] this compound binds to the p53-binding site of mot-2, leading to the disruption of the mot-2-p53 complex.[4] This allows the released p53 to translocate to the nucleus, where it can resume its role as a transcriptional activator of genes involved in cell cycle arrest and apoptosis.[1][4] This targeted disruption of the mot-2-p53 interaction is a key factor in the selective toxicity of this compound towards cancer cells.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability MTT Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the cellular uptake of this compound, which is naturally fluorescent.[2][5]
-
Cell Preparation: Prepare a single-cell suspension of the desired cells.
-
This compound Treatment: Incubate the cells with a working solution of this compound (e.g., 5-10 µM) in serum-free medium or PBS for 30 minutes at room temperature.[2]
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[2] Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cells in serum-free medium or PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. This compound can be excited by a 488 nm laser and its emission can be detected in the phycoerythrin (PE) channel (around 575 nm).[2][5]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse model.[5][6]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inoculate 1 x 10⁷ tumor cells suspended in a suitable buffer (e.g., Hank's balanced salt solution) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³).[5] Measure tumor volume regularly using calipers (Volume = Length x Width² x 0.5).[5]
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via a suitable route, such as intraperitoneal injection. A typical dose might be 10 mg/kg body weight, administered every other day.[5] The control group should receive the vehicle (e.g., a mixture of DMSO and saline).[5]
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[5]
References
- 1. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
MKT-077: A Technical Guide to a Mitochondria-Targeting Rhodacyanine Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
MKT-077 is a water-soluble, cationic rhodacyanine dye that has garnered significant interest in the field of oncology for its selective anti-tumor activity. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols. The core of this compound's therapeutic potential lies in its preferential accumulation within the mitochondria of cancer cells, leading to mitochondrial dysfunction and the induction of apoptosis. Furthermore, this compound is known to interact with the 70-kilodalton heat shock protein (Hsp70) family, particularly mortalin, thereby reactivating the tumor suppressor protein p53 pathway. Despite promising preclinical results, the clinical development of this compound was halted in Phase I trials due to renal toxicity. However, it remains a valuable tool for cancer research and a lead compound for the development of novel mitochondria-targeting agents with improved therapeutic indices.
Core Concepts
This compound, with the chemical name 1-ethyl-2-[[3-ethyl-5-(3-methylbenzothiazolin-2-yliden)]-4-oxothiazolidin-2-ylidenemethyl] pyridinium chloride, is a delocalized lipophilic cation. Its defining characteristic is its ability to selectively accumulate in the mitochondria of carcinoma cells, a phenomenon driven by the higher mitochondrial membrane potential in cancer cells compared to normal cells. This selective uptake is the foundation of its anti-tumor activity.
Mechanism of Action
The primary mechanism of action of this compound is twofold:
-
Mitochondrial Targeting and Disruption: As a cationic dye, this compound is drawn to the negatively charged mitochondrial matrix. This accumulation disrupts mitochondrial function, leading to a decrease in cellular oxygen consumption and the induction of oxidative stress. This ultimately triggers the intrinsic pathway of apoptosis.
-
Hsp70 Inhibition and p53 Reactivation: this compound binds to the Hsp70 family member mortalin (mot-2). In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, inactivating it. By binding to mortalin, this compound disrupts the mortalin-p53 complex, allowing p53 to translocate to the nucleus and resume its function as a transcriptional activator of pro-apoptotic genes.
The following diagram illustrates the proposed signaling pathway of this compound.
Mkt-077 for Cancer Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mkt-077 is a water-soluble, cationic rhodacyanine dye that garnered significant interest in the field of oncology for its potent and selective antitumor activity.[1][2] Initially developed as a photographic dye (formerly known as FJ-776), its therapeutic potential was recognized due to its preferential accumulation in the mitochondria of carcinoma cells.[1][2][3] This selective uptake is attributed to the higher mitochondrial membrane potential characteristic of many cancer cells compared to their normal counterparts.[1] this compound demonstrated a broad spectrum of activity against various human cancer cell lines in preclinical studies, including colon, breast, pancreatic, and renal carcinomas.[2][4][5] Despite its promising preclinical profile, its clinical development was halted during Phase I trials due to dose-limiting renal toxicity.[6][7] Nevertheless, this compound remains a valuable chemical probe for studying mitochondrial and chaperone biology in cancer, and its mechanism has inspired the development of next-generation analogs with improved therapeutic indices.[8][9][10]
Mechanism of Action
The anticancer activity of this compound is multi-faceted, primarily revolving around two interconnected cellular targets: mitochondria and the 70-kilodalton heat shock protein (Hsp70) family of molecular chaperones, particularly mortalin (HSPA9/mot-2).[1][6][11][12]
-
Mitochondrial Accumulation and Disruption : As a delocalized lipophilic cation, this compound is driven across the mitochondrial membrane by the negative-inside membrane potential.[1] Cancer cells, which often exhibit a more negative mitochondrial membrane potential than normal cells, accumulate the compound to a much greater extent, leading to selective toxicity.[2] This accumulation disrupts mitochondrial function, impairs respiration, and can lead to increased oxidative stress, ultimately triggering cell death pathways.[13][14][15]
-
Inhibition of Mortalin (Hsp70 Family) and p53 Reactivation : A key molecular mechanism involves the binding of this compound to the Hsp70 family protein, mortalin.[1][11] Mortalin is often overexpressed in cancer cells and can sequester the tumor suppressor protein p53 in the cytoplasm, thereby inactivating its function.[1][11][16] this compound binds to an allosteric site on mortalin, disrupting the mortalin-p53 complex.[1][16] This releases p53, allowing it to translocate to the nucleus, where it can resume its function as a transcriptional activator of downstream targets like p21WAF1, leading to cell cycle arrest and apoptosis.[1][11] While this p53-dependent pathway is significant, this compound has also shown efficacy in cells with mutant p53 and can induce cell death through p53-independent mechanisms.[1][13][14]
The following diagram illustrates the primary signaling pathway of this compound.
Caption: this compound signaling pathway in cancer cells.
Quantitative Data
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| TT | Medullary Thyroid Carcinoma | 0.74 | [13] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [13] |
| MDA-MB-231 | Breast Cancer | 1.4 | [9] |
| MCF-7 | Breast Cancer | 2.2 | [9] |
| KB | Epidermoid Carcinoma | 0.81 | [17] |
| CV-1 | Monkey Kidney (Normal) | > 69.0 | [17] |
| Various | Colon, Breast, Pancreas, etc. | 0.35 - 1.2 | [6] |
| Various | PC3, OVCAR3, HCT116, T47D, A375 | < 5 | [17] |
| IMR-32 | Neuroblastoma | ~2-10 (causes 21-78% cell death) | [16] |
In Vivo Antitumor Activity
This compound has shown significant tumor growth inhibition in various human tumor xenograft models in nude mice.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| TT Xenograft | Medullary Thyroid Carcinoma | N/A | Tumor weights ~2x less than control | [13] |
| Co-4 Xenograft | Colon Cancer | 7.5-40 mg/kg/day (s.c. infusion) | Sensitive to this compound | [5] |
| St-4 Xenograft | Gastric Cancer | 7.5-40 mg/kg/day (s.c. infusion) | Sensitive to this compound | [5] |
| CRL1420 Xenograft | Pancreatic Cancer | 7.5-40 mg/kg/day (s.c. infusion) | Sensitive to this compound | [5] |
| A498 Xenograft | Renal Carcinoma | N/A | Inhibits growth | [2] |
| DU145 Xenograft | Prostate Carcinoma | N/A | Inhibits growth | [2] |
| LOX (i.p.) | Melanoma | N/A | Prolongs survival (T/C = 344%) | [2] |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials.
| Subject | Dose | Cmax | T1/2 (Terminal) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Mice (i.v.) | 0.3 - 3 mg/kg | 0.3 - 1.5 µg/mL | 16.2 h | 6.8 - 25.1 L/kg | ~1.8 L/h/kg | [18] |
| Humans (Phase I) | 42 - 126 mg/m²/wk | 1.2 - 6.3 µg/mL | 37 ± 17 h | 685 ± 430 L/m² | 39 ± 13 L/h/m² | [19] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on standard methods for assessing this compound's effect on cell viability.
-
Cell Plating : Seed cancer cells (e.g., TT, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[4] Serially dilute the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1 to 20 µM).
-
Treatment : Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation : Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Study Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.
Caption: Standard workflow for an in vivo this compound xenograft study.
Protocol Details:
-
Animal Model : Use 6-week-old female athymic nude mice.[20]
-
Tumor Inoculation : Subcutaneously inoculate 1x10⁷ cancer cells (e.g., TT cells) in ~200 µL of a suitable medium like Hank's Balanced Salt Solution into the flank of each mouse.[20]
-
Treatment : Once tumors reach an exponential growth phase (e.g., 50-100 mm³), begin treatment.[5] this compound can be administered via continuous subcutaneous infusion using an osmotic micropump at doses ranging from 7.5 to 40 mg/kg/day for 7 to 14 days.[5][17] A control group should receive a vehicle-only pump.
-
Efficacy Assessment : Monitor tumor volume (calculated as (Length × Width²)/2) and animal body weight regularly. The primary endpoint is the relative mean tumor weight of the treated vs. control group.[5] General animal toxicity should also be noted.[4][13]
Immunocytochemistry for p53 Localization
This protocol allows for the visualization of p53's subcellular location following this compound treatment.
-
Cell Culture : Grow cells (e.g., IMR-32) on glass coverslips in a 24-well plate.
-
Treatment : Treat the cells with this compound at various concentrations (e.g., 0 µM to 10 µM) for a specified time (e.g., 24 hours).[16]
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody : Incubate the cells with a primary antibody against p53 (e.g., mouse anti-p53) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody : Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) for 1-2 hours at room temperature in the dark.
-
Counterstaining : If desired, counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization : Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In untreated cells, p53 may appear cytoplasmic, while in this compound-treated cells, a shift to nuclear localization is expected.[16]
Clinical Trials and Limitations
This compound advanced to Phase I clinical trials for patients with advanced, chemo-resistant solid tumors.[7] In one study, patients were treated with doses from 30 to 50 mg/m²/day as a five-day infusion every three weeks.[7] Another trial used a weekly 30-minute infusion at doses from 42 to 126 mg/m²/week.[19]
The peak plasma concentrations achieved in these trials exceeded the IC50 values observed in vitro, suggesting that biologically relevant doses were administered.[19] However, the trials were ultimately halted due to a predominant and dose-limiting toxicity: reversible renal impairment.[7] This renal toxicity, along with findings from animal studies indicating eventual irreversible kidney damage, prevented further clinical development of this compound.[7][21]
The diagram below illustrates the logical relationship between this compound's properties and its clinical outcome.
Caption: Rationale for this compound's clinical trial discontinuation.
Future Directions
The challenges encountered with this compound have not diminished the appeal of its mechanism of action. Its rapid metabolism (microsomal half-life < 5 minutes) and off-target toxicity spurred efforts to develop analogs with improved stability and better safety profiles.[9][10] Compounds like JG-98 have been shown to be more potent than this compound against breast cancer cell lines and have a significantly longer microsomal half-life (37 minutes).[9][10][22] These second-generation inhibitors, which also bind to the same allosteric Hsp70 site, offer promising avenues for developing clinically viable drugs that target mortalin and mitochondrial bioenergetics in cancer.[8][9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of MKT 077, a rhodacyanine dye, against human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, localized lipophilic cation: antitumor activity against human tumor xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, this compound, As Anti-Cancer Agents [escholarship.org]
- 11. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uptake Rate of Cationic Mitochondrial Inhibitor this compound Determines Cellular Oxygen Consumption Change in Carcinoma Cells | PLOS One [journals.plos.org]
- 16. "Effects of the Mortalin Inhibitor this compound on the Tumor Suppressor p53 " by Yusuf Ebrahim [scholars.unh.edu]
- 17. Portico [access.portico.org]
- 18. Pharmacokinetic analysis and antitumor efficacy of this compound, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 21. researchgate.net [researchgate.net]
- 22. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mkt-077 and Mortalin Inhibition: A Technical Guide to a Targeted Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mkt-077, a water-soluble rhodacyanine dye analogue, has garnered significant interest in the field of oncology for its selective anti-tumor activity. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as an inhibitor of the heat shock protein 70 (Hsp70) family member, mortalin (also known as GRP75 or HSPA9). By binding to mortalin, this compound disrupts the mortalin-p53 complex, a key interaction that contributes to the suppression of the tumor suppressor protein p53 in cancer cells. This guide details the signaling pathways involved, presents quantitative data on this compound's efficacy, and provides comprehensive experimental protocols for key assays used in its evaluation. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring mortalin inhibition as a therapeutic strategy.
Introduction to this compound and Mortalin
This compound is a delocalized lipophilic cation that preferentially accumulates in the mitochondria of carcinoma cells, a phenomenon attributed to the higher mitochondrial membrane potential in cancer cells compared to normal cells.[1][2] This selective accumulation forms the basis of its targeted anti-cancer properties.[1] One of the primary intracellular targets of this compound is mortalin, a chaperone protein that is often overexpressed in various cancers.[2][3]
Mortalin plays a crucial role in cellular homeostasis, including protein folding, transport, and stress response.[4][5] In many cancer cells, mortalin binds to and sequesters the tumor suppressor protein p53 in the cytoplasm, thereby preventing its translocation to the nucleus and inhibiting its transcriptional activity.[4][5][6] This inactivation of p53, a critical regulator of the cell cycle and apoptosis, contributes to tumor progression.[5][6]
Mechanism of Action: this compound as a Mortalin Inhibitor
This compound exerts its anti-cancer effects primarily by disrupting the interaction between mortalin and p53.[2][3] The binding site of this compound on mortalin has been identified to be within the amino acid residues 252-310, which overlaps with the p53-binding domain.[2][7] By competitively binding to this region, this compound displaces p53 from the mortalin-p53 complex.[2][8]
The release of p53 from its cytoplasmic sequestration allows it to translocate to the nucleus, where it can resume its function as a transcription factor.[2][3] Activated p53 then induces the expression of target genes, such as p21WAF1/CIP1, which leads to cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[2][8] This mechanism of action highlights this compound as a promising agent for cancers that retain wild-type p53 but have its function suppressed by mortalin.[3]
dot
Caption: this compound signaling pathway.
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TT | Medullary Thyroid Carcinoma | 0.74 | [6][9] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [6][9] |
| KB | Epidermoid Carcinoma | 0.81 | [10] |
| CV-1 | Monkey Kidney (Normal) | > 69.0 | [10] |
| PC3 | Prostate Cancer | < 5 | [10] |
| OVCAR3 | Ovarian Cancer | < 5 | [10] |
| HCT116 | Colorectal Cancer | < 5 | [10] |
| T47D | Breast Cancer | < 5 | [10] |
| A375 | Melanoma | < 5 | [10] |
| CX-1 | Colon Carcinoma | 0.15 - 0.5 | [1] |
| MCF-7 | Breast Carcinoma | 0.15 - 0.5 | [8] |
| CRL 1420 | Pancreatic Carcinoma | 0.15 - 0.5 | [8] |
| EJ | Bladder Transitional Cell Carcinoma | 0.15 - 0.5 | [8] |
| LOX | Melanoma | 0.15 - 0.5 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on mortalin inhibition and subsequent cellular responses.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
dot
Caption: MTT assay workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[2]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of Mortalin and p53
Co-IP is used to determine if two proteins interact in a cellular context. This protocol describes the co-immunoprecipitation of mortalin and p53 to assess the disruptive effect of this compound on their interaction.
dot
Caption: Co-Immunoprecipitation workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for the desired time. Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.
-
Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add a primary antibody specific for the "bait" protein (e.g., anti-p53 antibody) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for separation. Analyze the presence of the "prey" protein (mortalin) by Western blotting using an anti-mortalin antibody. A decrease in the amount of co-immunoprecipitated mortalin in this compound-treated cells compared to the control indicates disruption of the mortalin-p53 interaction.
Western Blotting for p53 and p21
Western blotting is used to detect and quantify the expression levels of specific proteins. This protocol is for analyzing the expression of p53 and its downstream target p21 following this compound treatment.
Protocol:
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 12% gel is suitable for resolving p53 and p21.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of p53 and p21 in this compound-treated cells compared to controls. An increase in p21 expression is indicative of p53 activation.
Clinical Development and Future Perspectives
This compound has been investigated in Phase I clinical trials for the treatment of solid tumors.[8] However, its clinical development was halted due to observations of renal toxicity.[4][12] Despite this setback, the principle of targeting the mortalin-p53 interaction remains a valid and promising anti-cancer strategy. The selective toxicity of this compound towards cancer cells and its ability to reactivate the p53 pathway have paved the way for the development of new generations of mortalin inhibitors with improved therapeutic indices.[4]
Future research in this area will likely focus on:
-
Developing novel mortalin inhibitors with reduced off-target toxicity.
-
Identifying biomarkers to select patients who are most likely to respond to mortalin-targeted therapies.
-
Exploring combination therapies where mortalin inhibitors are used in conjunction with other anti-cancer agents to enhance therapeutic efficacy.
Conclusion
This compound serves as a foundational tool for understanding the therapeutic potential of mortalin inhibition in cancer. Its mechanism of action, centered on the disruption of the mortalin-p53 complex and the subsequent reactivation of p53-mediated tumor suppression, provides a clear rationale for targeting this pathway. While the clinical progression of this compound itself was limited, the knowledge gained from its study continues to fuel the development of more refined and less toxic mortalin inhibitors. This technical guide provides a comprehensive resource for researchers to design and execute experiments aimed at further elucidating the role of mortalin in cancer and developing novel therapeutics based on this promising target.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of Hsp70 by Mkt-077
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibitor Mkt-077 and its interaction with the molecular chaperone Heat shock protein 70 (Hsp70). This document details the binding site, mechanism of action, and cellular consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this area.
Core Concepts: this compound as an Allosteric Inhibitor of Hsp70
This compound is a cationic rhodacyanine dye that has garnered significant interest for its selective anti-cancer properties.[1][2][3] Its mechanism of action is centered on its ability to allosterically inhibit members of the Hsp70 family of molecular chaperones.[3][4] Hsp70 proteins are crucial for cellular proteostasis, and their upregulation in cancer cells makes them an attractive therapeutic target.[5][6]
This compound binds to a conserved, hydrophobic pocket on the Nucleotide-Binding Domain (NBD) of Hsp70, at the interface of subdomains IA and IIA.[4][6][7] This binding is highly specific for the ADP-bound conformation of Hsp70, effectively "locking" the chaperone in this state.[5][6][8] This allosteric modulation does not directly compete with nucleotide binding but rather prevents the conformational changes required for the Hsp70 chaperone cycle.[4][6][9]
The stabilization of the ADP-bound state has several downstream consequences:
-
Inhibition of ATPase Activity: While this compound does not appear to alter the basal ATPase activity of Hsp70, it significantly impairs the stimulated ATPase activity that is promoted by J-domain co-chaperones.[4][6]
-
Disruption of Co-chaperone Interaction: The this compound-induced conformation of Hsp70 interferes with its interaction with Nucleotide Exchange Factors (NEFs), such as those from the BAG family.[8][9]
-
Substrate Trapping: By stalling the chaperone cycle, this compound leads to the prolonged association of Hsp70 with its substrate proteins.[5]
-
Induction of Apoptosis: In cancer cells, this compound's disruption of Hsp70 function leads to the reactivation of the tumor suppressor p53 and the induction of apoptosis.[1][2] this compound has been shown to abrogate the interaction between Hsp70 family member mortalin (mot-2) and p53, leading to the release and functional rescue of p53 in cancer cells.[1][2]
-
Clearance of Tau: this compound has also been shown to promote the clearance of hyperphosphorylated tau, a protein implicated in neurodegenerative diseases like Alzheimer's, by a mechanism involving the ubiquitin ligase CHIP.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its analogs in relation to their anti-cancer activity and Hsp70 inhibition.
Table 1: In Vitro Anti-proliferative Activity of this compound and Analogs
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | Various Cancer Cell Lines | Not Specified | 0.35 - 1.2 | [5] |
| This compound | Various Cancer Cell Lines | MTT Assay | 1.4 - 2.2 | [10] |
| This compound | TT (Medullary Thyroid Carcinoma) | MTT Assay | 2.261 - 2.758 | [11] |
| JG-98 (analog) | MDA-MB-231 (Breast Cancer) | Not Specified | 0.4 ± 0.03 | [4] |
| JG-98 (analog) | MCF-7 (Breast Cancer) | Not Specified | 0.7 ± 0.2 | [4] |
| YM-08 (analog) | TT (Medullary Thyroid Carcinoma) | MTT Assay | 40-fold higher than this compound | [11] |
Table 2: Binding Affinity of this compound Analogs to Hsc70
| Compound | Method | KD | Reference |
| Analogs 33-45 | ELISA | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Hsp70.
Hsp70-Mkt-077 Binding Analysis by NMR Spectroscopy
This protocol outlines the general steps for identifying the binding site of this compound on Hsp70 using NMR spectroscopy.
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled Hsp70 Nucleotide-Binding Domain (NBD) in a suitable bacterial expression system.
-
Dialyze the purified NBD into an NMR buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% D₂O).
-
Prepare the protein in both the ADP-bound and ATP-bound states by adding a molar excess of the respective nucleotide.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC or TROSY spectrum of the ¹⁵N-labeled Hsp70 NBD in the ADP-bound state.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d₆).
-
Perform a stepwise titration by adding increasing molar equivalents of this compound to the protein sample.
-
Acquire an NMR spectrum after each addition of the compound.
-
Monitor chemical shift perturbations (CSPs) of the protein's backbone amide signals. Residues with significant CSPs are likely at or near the binding site.
-
Repeat the titration with the ATP-bound state of the Hsp70 NBD to confirm conformational selectivity.
-
-
Data Analysis:
-
Analyze the CSPs to map the binding site onto the three-dimensional structure of the Hsp70 NBD.
-
Use the titration data to estimate the dissociation constant (Kd) of the interaction.
-
Limited Proteolysis Assay
This assay is used to assess the conformational changes in Hsp70 induced by this compound binding.
-
Reaction Setup:
-
Prepare full-length Hsp70 in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KAc, 2 mM MgCl₂).
-
Prepare separate reaction mixtures containing Hsp70 in the presence of:
-
Excess ATP
-
Excess ADP
-
Excess ATP and this compound (e.g., 200 µM)
-
Excess ADP and this compound
-
-
Incubate the mixtures at room temperature for a defined period (e.g., 20 minutes) to allow for nucleotide and compound binding.
-
-
Proteolysis:
-
Initiate the proteolytic digestion by adding a protease, such as trypsin, at a specific protein-to-protease ratio (e.g., 1000:1 by mass).
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from each reaction.
-
-
Quenching and Analysis:
-
Immediately stop the reaction in the aliquots by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the digestion patterns of the different conditions by SDS-PAGE followed by Coomassie blue or silver staining.
-
Compare the proteolytic fragments generated in the presence and absence of this compound to infer conformational changes. Preferential stabilization of the ADP-bound state by this compound will result in a digestion pattern similar to that of the ADP-bound protein.[5][12]
-
Hsp70 ATPase Activity Assay
This protocol describes a method to measure the effect of this compound on the ATPase activity of Hsp70, often using a malachite green-based phosphate detection method.
-
Reagents:
-
Purified Hsp70 protein
-
Purified J-domain co-chaperone (e.g., DnaJA2)
-
ATP solution
-
This compound stock solution
-
Assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4)
-
Malachite green reagent
-
-
Assay Procedure:
-
Prepare reaction mixtures in a 96-well plate. Include controls for basal ATPase activity (Hsp70 alone) and stimulated ATPase activity (Hsp70 + J-domain protein).
-
For inhibitor testing, pre-incubate Hsp70 (and the J-domain protein for stimulated assays) with varying concentrations of this compound for a set time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the rate of ATP hydrolysis and determine the inhibitory effect of this compound.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture:
-
Plate cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.[3][13]
-
In Vitro CHIP-Mediated Ubiquitination Assay
This protocol is for assessing the ubiquitination of Hsp70 substrates, which can be influenced by this compound's effect on Hsp70.
-
Reaction Components:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ubiquitin ligase CHIP
-
Recombinant Hsp70
-
Recombinant substrate protein (e.g., denatured luciferase or tau)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 2 mM DTT)
-
-
Assay Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
To test the effect of this compound, pre-incubate Hsp70 with the compound before adding it to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-1.5 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the substrate protein or ubiquitin.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated substrate indicates a successful reaction. Changes in the ubiquitination pattern in the presence of this compound can provide insights into its mechanism of action.[1][5][7]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on the Hsp70 chaperone cycle and downstream cellular effects.
Experimental Workflow for this compound Characterization
References
- 1. Biochemical and Proteomic Analysis of Ubiquitination of Hsc70 and Hsp70 by the E3 Ligase CHIP | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Chazin Lab Protocol [structbio.vanderbilt.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. med.unc.edu [med.unc.edu]
- 7. CHIP-mediated stress recovery by sequential ubiquitination of substrates and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of heat-shock protein 70 with p53 translated in vitro: evidence for interaction with dimeric p53 and for a role in the regulation of p53 conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Proteomic Analysis of Ubiquitination of Hsc70 and Hsp70 by the E3 Ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells [mdpi.com]
- 12. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Methodological & Application
Mkt-077: In Vitro Application Notes and Protocols for Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Mkt-077, a cationic rhodacyanine dye with selective anti-tumor activity. This document includes detailed protocols for cell culture preparation, experimental procedures, and data analysis, designed to facilitate research into the therapeutic potential of this compound.
This compound selectively accumulates in the mitochondria of carcinoma cells, which exhibit a higher mitochondrial membrane potential compared to normal cells.[1][2] Its primary mechanism of action involves binding to the Hsp70 family protein mortalin (mot-2), leading to the disruption of the mortalin-p53 complex. This releases the tumor suppressor protein p53, allowing it to translocate to the nucleus and activate downstream pathways leading to apoptosis.[1][3][4] Additional p53-independent mechanisms, such as the induction of oxidative stress and actin bundling, may also contribute to its cytotoxic effects.[1][5]
Quantitative Data Summary
The following tables summarize the effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) of this compound across various cancer cell lines.
Table 1: EC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Cell Type | EC₅₀ (µM) |
| NIH 3T3/Ras | v-Ha-ras-transformed NIH 3T3 | 1.5 |
| NIH 3T3 | Mouse Embryonic Fibroblast | 13.8 |
| MRC-5 | Normal Human Lung Fibroblast | 11.5 |
| HeLa | Human Cervical Carcinoma | 1.84 |
| MCF-7 | Human Breast Carcinoma | 0.92 |
| EJ | Human Bladder Carcinoma | 0.74 |
| HT1080 | Human Fibrosarcoma | 0.36 |
| A1698 | Human Renal Carcinoma (mutant p53) | 0.69 |
| COS 7 | Monkey Kidney Fibroblast | 23.4 |
Data sourced from Wadhwa et al., 2000.[1]
Table 2: IC₅₀ Values of this compound in Medullary Thyroid Carcinoma (MTC) Cell Lines
| Cell Line | RET Mutation | IC₅₀ (µM) |
| TT | RETC634W | 0.74 |
| MZ-CRC-1 | RETM918T | 11.4 |
Data sourced from Starenki et al., 2015.[5][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for this compound.
Experimental Protocols
This compound Stock Solution Preparation
This compound is a water-soluble compound.[2]
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water or DMSO to create a stock solution of 1-10 mM. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight) in the appropriate volume of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using a serum-free cell culture medium or phosphate-buffered saline (PBS).[7]
Cell Culture and Treatment
-
Cell Lines: Culture selected cancer cell lines (e.g., MCF-7, TT) and a normal control cell line (e.g., CV-1) in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (the solvent used to dissolve this compound). Treatment durations typically range from 24 to 72 hours.[8]
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay procedure and should be optimized for specific cell lines.[9]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p53 and p21WAF1
This protocol provides a general framework for analyzing protein expression changes following this compound treatment.
-
Seed cells in 6-well plates and treat with an effective concentration of this compound (e.g., near the EC₅₀ value) for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21WAF1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. This compound treatment has been shown to increase the levels of p21WAF1, a downstream target of p53.[1]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis.
-
Treat cells with this compound as described for Western Blot Analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Measurement of Reactive Oxygen Species (ROS)
This compound has been shown to induce oxidative stress in some cell lines.[6]
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA), at a final concentration of 1 µM for 1 hour.[6]
-
Wash the cells with a dye-free culture medium and incubate for an additional 2 hours.[6]
-
Harvest the cells and measure the fluorescence intensity by flow cytometry.[6] An increase in fluorescence indicates an increase in intracellular ROS levels.
These protocols provide a foundation for the in vitro investigation of this compound. Researchers should optimize these methods for their specific cell lines and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 6. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Portico [access.portico.org]
- 9. This compound | HSP | TargetMol [targetmol.com]
Application Notes and Protocols for Mkt-077 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mkt-077 is a water-soluble, cationic rhodacyanine dye analogue that exhibits significant anti-tumor activity.[1][2] It functions as a delocalized lipophilic cation, leading to its preferential accumulation within the mitochondria of carcinoma cells, which typically possess a higher mitochondrial membrane potential compared to normal cells.[1][2] The primary mechanism of action involves the inhibition of the Hsp70 chaperone family, particularly mortalin (mot-2).[1][3] By binding to mortalin, this compound disrupts the sequestration of the tumor suppressor protein p53 in the cytoplasm, allowing for its translocation to the nucleus and the reactivation of its transcriptional functions, ultimately leading to cancer cell growth arrest.[1][3] Additionally, this compound has been identified as an allosteric modulator of Hsp70 chaperones.[4] Preclinical studies in various in vivo mouse models have demonstrated its efficacy in inhibiting tumor growth.[2] However, it is crucial to note that this compound has been associated with renal and liver toxicities, which led to the discontinuation of its clinical development.[5][6] These application notes provide a comprehensive overview of this compound dosage and protocols for in vivo mouse models based on available preclinical data.
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in In Vivo Mouse Models
| Tumor Model | Mouse Strain | This compound Dosage and Administration | Therapeutic Effect | Reference |
| Human Medullary Thyroid Carcinoma (TT xenograft) | Athymic Nude Mice | 10 mg/kg, intraperitoneal injection, every two days | Significant delay in tumor growth; ~2-fold reduction in tumor weight compared to control. | [7] |
| Human Colon Cancer (Co-4 xenograft) | Nude Mice | 7.5 - 40 mg/kg/day, continuous infusion via osmotic micropump for 7 days | Dose-dependent anti-tumor activity. | [8] |
| Human Gastric Cancer (St-4 xenograft) | Nude Mice | 7.5 - 40 mg/kg/day, continuous infusion via osmotic micropump for 7 days | Dose-dependent anti-tumor activity. | [8] |
| Human Pancreatic Cancer (CRL1420 xenograft) | Nude Mice | 7.5 - 40 mg/kg/day, continuous infusion via osmotic micropump for 7 days | Dose-dependent anti-tumor activity. | [8] |
| Human Renal Carcinoma (A498 xenograft) | Nude Mice | Not specified | Inhibition of tumor growth. | [2] |
| Human Prostate Carcinoma (DU145 xenograft) | Nude Mice | Not specified | Inhibition of tumor growth. | [2] |
| Human Melanoma (LOX i.p. implant) | Nude Mice | Not specified | Prolonged survival (Tumor:control = 344%). | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dose | Route | Key Findings | Reference |
| BDF1 Mice | 0.3, 1, and 3 mg/kg | Intravenous | Triphasic plasma decline. T1/2 of ~5 min, 2.8-4.6 h, and 16.2 h. Predominant elimination via feces. Longer retention in tumor tissue compared to plasma and kidney. | [9] |
Table 3: Reported Toxicities of this compound in Animal Models
| Animal Model | Dosage and Administration | Observed Toxicities | Reference |
| Mice (TT xenograft model) | 10 mg/kg, i.p., every two days | Weight loss and general toxicity. | [7] |
| Rats | 15 mg/kg, i.v. bolus, daily for 5 days | Reversible impairment of mitochondrial function in the liver. Noticeable decrease in heart mtDNA levels, which was reversible. | [5] |
| General Animal Studies | Not specified | Renal toxicity. | [5][6] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Subcutaneous Xenograft Mouse Model
This protocol is based on studies with human medullary thyroid carcinoma xenografts.[7]
1. Materials:
- This compound
- Vehicle: A 1:9 mixture of DMSO and saline[7]
- Human tumor cells (e.g., TT cells)
- 6-week-old female athymic nude (nu/nu) mice
- Hank's Balanced Salt Solution (HBSS)
- Syringes and needles for injection
- Calipers for tumor measurement
- Animal balance
2. Procedure:
- Tumor Cell Implantation:
- Resuspend 1 x 10^7 TT cells in 200 µL of HBSS.
- Inoculate the cell suspension subcutaneously into the rear flanks of the mice.[7]
- Tumor Growth Monitoring:
- Once tumors are palpable, measure their dimensions using calipers at regular intervals.
- Calculate tumor volume (TV) using the formula: TV = (Length x Width²) x 0.5.[7]
- Animal Grouping and Treatment:
- When tumor volumes reach approximately 100 mm³, randomize the mice into treatment and control groups (n=8 per group) to ensure an equal distribution of tumor sizes.[7]
- Control Group: Administer 200 µL of the vehicle (1:9 DMSO/saline) via intraperitoneal injection every two days.[7]
- Treatment Group: Administer this compound at a dose of 10 mg/kg body weight in a 200 µL volume via intraperitoneal injection every two days.[7]
- Monitoring and Endpoint:
- Monitor tumor sizes and body weights throughout the experiment.
- At the end of the study (e.g., after a total of 10 doses), euthanize the animals and excise the tumors for weight measurement and further analysis.[7]
Protocol 2: Continuous Infusion of this compound via Osmotic Micropump
This protocol is based on studies evaluating dose-dependent anti-tumor activity.[8]
1. Materials:
- This compound
- Vehicle suitable for osmotic pumps
- Human tumor cells for subcutaneous implantation
- Nude mice
- Osmotic micropumps (e.g., Alzet)
- Surgical instruments for pump implantation
2. Procedure:
- Tumor Cell Implantation:
- Establish subcutaneous tumors in nude mice as described in Protocol 1.
- Pump Preparation and Implantation:
- Prepare this compound solutions in a suitable vehicle at concentrations calculated to deliver the desired daily dose (e.g., 7.5, 10, 20, 40 mg/kg/day) based on the pump's flow rate and the average weight of the mice.
- Fill the osmotic micropumps with the this compound solutions or vehicle for the control group according to the manufacturer's instructions.
- Surgically implant the pumps subcutaneously or intraperitoneally in the mice.
- Treatment and Monitoring:
- Initiate treatment when tumors have reached an established size.
- Monitor tumor growth and animal well-being as described in Protocol 1. The maximum tolerated dose for a 7-day continuous infusion was reported to be 20 mg/kg/day.[8]
- Endpoint:
- At the conclusion of the infusion period (e.g., 7 days), the pumps can be removed, and the study can be continued to monitor for any delayed effects, or the animals can be euthanized for final analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, localized lipophilic cation: antitumor activity against human tumor xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis and antitumor efficacy of this compound, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Mkt-077 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mkt-077, a water-soluble rhodacyanine dye analogue, has garnered significant interest in cancer research due to its selective accumulation in the mitochondria of tumor cells and its inhibitory action on the heat shock protein 70 (Hsp70) family member, mortalin. This document provides detailed application notes and protocols for the dissolution and use of this compound in various experimental settings, ensuring reproducible and accurate results for preclinical studies.
Chemical Properties and Solubility
This compound (also known as FJ-776) is a cationic dye with the chemical formula C₂₁H₂₂ClN₃OS₂ and a molecular weight of approximately 432 g/mol . Its solubility is a critical factor for the preparation of stock solutions and experimental working solutions.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | >200[1] | >460 | Highly water-soluble.[1] Sonication may be used to aid dissolution.[2] |
| Dimethyl Sulfoxide (DMSO) | 55[2] | 127.31[2] | Sonication is recommended to aid dissolution.[2] |
| Ethanol | 2 | 4.6 | - |
| PBS (pH 7.2) | 2 | 4.6 | - |
Preparation of Stock and Working Solutions
Proper preparation and storage of this compound solutions are crucial for maintaining its stability and activity.
Preparation of High-Concentration Stock Solution (10 mM in DMSO)
-
Weigh out 1 mg of this compound powder.
-
Add 0.2315 mL of high-purity DMSO to the powder.[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a 10 mM stock solution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C to -80°C, protected from light.[1][2] Stored this way, the solution in DMSO is stable for at least one year.[2]
Preparation of Aqueous Stock Solution (50 mM in Water)
-
Weigh out the desired amount of this compound powder.
-
Add sterile, purified water to achieve a final concentration of up to 50 mM (21.6 mg/mL).
-
Vortex or sonicate until fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter for cell culture applications.
-
Store aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell Culture
-
Thaw a frozen aliquot of the this compound stock solution (either in DMSO or water).
-
Dilute the stock solution to the desired final concentration (typically in the range of 0.1 to 10 µM for in vitro assays) using serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][3]
-
It is recommended to prepare working solutions fresh for each experiment.
In Vivo Formulation
For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity.
Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
A common vehicle for in vivo administration of this compound is a mixture of DMSO and saline.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
For a final dosing solution, dilute the DMSO stock with sterile saline. A 1:9 mixture of DMSO to saline has been used.
-
The final concentration should be calculated based on the desired dosage (e.g., 10 mg/kg body weight) and the injection volume (e.g., 200 µL).
Mechanism of Action: Hsp70 Inhibition and Mitochondrial Accumulation
This compound's anticancer activity stems from its properties as a delocalized lipophilic cation, which leads to its accumulation in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells.[3] Once within the cell, this compound targets and inhibits mortalin (also known as mtHsp70 or GRP75), a member of the Hsp70 chaperone family.[3] This inhibition disrupts the interaction between mortalin and the tumor suppressor protein p53. In many cancer cells, p53 is sequestered in the cytoplasm by mortalin, inactivating its function. By binding to mortalin, this compound induces the release of p53, allowing it to translocate to the nucleus and activate its transcriptional functions, leading to cell cycle arrest and apoptosis.[3] Additionally, this compound can induce cytotoxicity through p53-independent mechanisms, such as the induction of oxidative stress.[4]
Experimental Protocols
The following are example protocols for common experiments utilizing this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound working solutions in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Cellular Uptake of this compound by Flow Cytometry
This protocol quantifies the intracellular accumulation of this compound, which has intrinsic fluorescence.
-
Cell Preparation: Prepare a single-cell suspension of adherent or suspension cells.
-
Treatment: Incubate the cells with this compound working solution (e.g., 1 µM) in serum-free medium for 30 minutes at 37°C.[5] For a time-course experiment, collect samples at different time points.
-
Washing: Centrifuge the cells at 400 x g for 4 minutes, discard the supernatant, and wash twice with ice-cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., 0.1% bovine serum albumin in PBS).[5]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. This compound has an excitation maximum at approximately 488 nm and an emission maximum at around 543 nm, making it suitable for detection in the FITC or PE channel.[1]
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative uptake of this compound.
In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously inoculate 1-10 million tumor cells (e.g., TT cells) in a suitable medium/matrigel mixture into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection every other day.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of according to institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols for Mkt-077 Administration in Animal Studies
Introduction
Mkt-077 is a water-soluble, cationic rhodacyanine dye analogue that demonstrates significant anti-tumor activity in various preclinical models.[1][2] Its mechanism of action involves selective accumulation in the mitochondria of cancer cells, which have a higher mitochondrial membrane potential compared to normal cells.[1] this compound binds to the Hsp70 family protein, mortalin (mot-2), disrupting its complex with the tumor suppressor protein p53.[1][3][4] This leads to the reactivation of p53's transcriptional functions, inducing cell cycle arrest and apoptosis in cancer cells.[1][3][5] These application notes provide a summary of administration routes, quantitative data from animal studies, and detailed protocols for the use of this compound in a research setting.
Quantitative Data from Animal Studies
The following tables summarize pharmacokinetic, efficacy, and toxicology data for this compound from various rodent studies.
Pharmacokinetic Parameters in Mice
Table 1: Pharmacokinetics of this compound Following a Single Intravenous (IV) Bolus Injection in BDF1 Mice. [6]
| Dose (mg/kg) | Cmax (µg/mL) | AUC (0-∞) (µg·h/mL) | Plasma Clearance (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Mean Residence Time (MRT) (h) |
| 0.3 | ~0.3 | 0.030 ± 0.002 | Not Reported | Not Reported | Not Reported |
| 1 | ~1.0 | 0.60 ± 0.12 | ~1.8 | 6.8 | 4.1 |
| 3 | ~1.5 | 1.73 ± 0.25 | ~1.8 | 25.1 | 14.1 |
Note: The plasma levels of this compound declined in a triphasic manner, with a terminal half-life of 16.2 hours.[6]
Efficacy in Xenograft Models
Table 2: Summary of this compound Antitumor Efficacy in Mouse Xenograft Models.
| Animal Model | Cancer Type | Administration Route | Dosing Regimen | Key Efficacy Outcome |
| Athymic Nude Mice | Medullary Thyroid Carcinoma (TT Xenograft) | Intraperitoneal (IP) | 10 mg/kg, every 2 days for 10 doses | Significant delay in tumor growth; tumor weights ~2x less than control group.[7][8] |
| Nude Mice | Renal Carcinoma (A498) | Not Specified | Not Specified | Inhibition of tumor growth.[2] |
| Nude Mice | Prostate Carcinoma (DU145) | Not Specified | Not Specified | Inhibition of tumor growth.[2] |
| Nude Mice | Melanoma (LOX) | Intraperitoneal (IP) | Not Specified | Prolonged survival (Tumor:Control = 344%).[2] |
Toxicology Profile in Rodents
Table 3: Summary of Toxicological Findings for this compound in Rodents.
| Animal Model | Administration Route | Dosing Regimen | Key Toxicological Findings |
| Rats | Intravenous (IV) | 15 mg/kg, daily for 5 days | Reversible decrease in liver mitochondrial respiration; partial, reversible reduction in heart mtDNA levels.[9][10] No detectable influence on heart and kidney mitochondrial respiration.[9][10] |
| Mice | Intraperitoneal (IP) | 10 mg/kg, every 2 days for 10 doses | Weight loss and general toxicity observed.[7][8] |
| General | Not Specified | Not Specified | Clinical trials in humans were halted due to renal toxicity, which was also observed in some animal studies.[4][11] |
Experimental Protocols
Protocol for Formulation and Administration of this compound
3.1.1 Materials
-
This compound powder (highly water-soluble >200 mg/mL)[2]
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
3.1.2 Vehicle Preparation The most commonly cited vehicle for in vivo administration is a mixture of DMSO and saline.
-
Prepare a 1:9 mixture of DMSO to saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.
-
Vortex gently to ensure a homogenous solution. This will serve as the vehicle for both the treatment and control groups.[7][8]
3.1.3 this compound Solution Preparation (for 10 mg/kg dose)
-
Calculation: Determine the total volume of dosing solution needed. Assume an injection volume of 10 µL/g body weight (or 200 µL for a 20g mouse).
-
Weighing: Weigh the required amount of this compound powder. For a 10 mg/kg dose in a 20g mouse, you need 0.2 mg of this compound per mouse.
-
Dissolving: Prepare the this compound solution to a final concentration of 1 mg/mL. To do this, dissolve 1 mg of this compound in 1 mL of the prepared vehicle (1:9 DMSO/saline).[7][8]
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Protect from light if necessary.
-
Administration: Administer 200 µL of the 1 mg/mL solution to a 20g mouse to achieve a final dose of 10 mg/kg.
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is based on xenograft efficacy studies.[7][8]
-
Animal Restraint: Properly restrain the mouse, ensuring the abdominal area is accessible.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Tilt the mouse's head downwards. Insert a 27-gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and re-attempt at a different site with a fresh needle and syringe.
-
Injection: Slowly inject the prepared this compound solution (e.g., 200 µL).
-
Withdrawal: Smoothly withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol for Intravenous (IV) Injection in Rats
This protocol is based on toxicology and pharmacokinetic studies.[6][9]
-
Animal Restraint: Place the rat in a suitable restraint device to immobilize the animal and provide access to the lateral tail vein. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Vein Visualization: Identify one of the lateral tail veins. Swab the area with 70% ethanol.
-
Needle Insertion: Using a 27-gauge (or smaller) needle with the bevel facing up, insert the needle into the vein at a shallow angle.
-
Confirmation: Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Injection: Administer the this compound solution as a slow bolus injection.
-
Withdrawal & Pressure: Carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for recovery and any adverse effects.
Visualized Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action for this compound. The compound binds to mortalin, releasing p53 from sequestration and allowing it to translocate to the nucleus to activate downstream pathways leading to cell cycle arrest or apoptosis.[1][3][5]
General Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for conducting a xenograft study to evaluate the antitumor efficacy of this compound. This process is standard for many preclinical oncology studies.[7][8][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Why is Mortalin a Potential Therapeutic Target for Cancer? [frontiersin.org]
- 6. Pharmacokinetic analysis and antitumor efficacy of this compound, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo administration of this compound causes partial yet reversible impairment of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mkt-077 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Mkt-077 and solutions to common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as a highly water-soluble rhodacyanine dye[1][2][3][4]. However, its solubility can vary depending on the solvent and the specific salt form of the compound. While some sources indicate very high water solubility (>200 mg/mL)[3][4], others provide more defined limits in various solvents. It's crucial to consult specific batch data if available, as variations can occur[2].
Q2: I'm seeing conflicting information about this compound's solubility in water. Why is that?
A2: The discrepancy in reported aqueous solubility may stem from differences in the specific batches of this compound tested, the presence of counter-ions, or the experimental conditions used for solubility determination (e.g., temperature, pH, agitation). Some suppliers report solubility as high as 86 mg/mL[2] or 20 mg/mL[5], while others simply state it is highly soluble[1][3][4]. For consistent results, it is recommended to perform small-scale solubility tests with your specific batch of this compound under your experimental conditions.
Q3: My this compound is not dissolving well in DMSO. What could be the issue?
A3: Difficulty dissolving this compound in DMSO could be due to moisture-absorbing DMSO, which can reduce the compound's solubility[1]. Always use fresh, anhydrous DMSO for preparing stock solutions. Sonication can also be employed to aid dissolution in DMSO[5].
Q4: How should I prepare this compound for in vitro cell-based assays?
A4: For in vitro experiments, a common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO[1][2][6]. This stock solution is then further diluted to the final working concentration in a serum-free cell culture medium or phosphate-buffered saline (PBS)[1][2][6].
Q5: What is a recommended formulation for in vivo animal studies?
A5: For in vivo administration, this compound can be formulated in various ways depending on the route of administration. For intraperitoneal injection, a common vehicle is a mixture of DMSO and saline (e.g., a 1:9 ratio)[5][7]. For other routes or to achieve higher concentrations, co-solvent systems containing PEG300 and Tween 80 in saline are used to create a clear solution[6]. For oral administration, a homogeneous suspension can be prepared using agents like CMC-Na[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | The final concentration exceeds the aqueous solubility of this compound. | - Lower the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is non-toxic to the cells. |
| Cloudy or hazy solution | Incomplete dissolution or presence of impurities. | - Use sonication to aid dissolution[5].- Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Variability in experimental results | Inconsistent stock solution preparation or degradation of the compound. | - Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C, protected from light[1][2][6].- Avoid repeated freeze-thaw cycles of the stock solution[1][2][6]. |
Quantitative Solubility Data
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| Water | >200 | - | [3][4] |
| Water | 86 | 199.07 | [2] |
| Water | 21.6 | 50 | |
| Water | 20 | 46.3 | [5] |
| DMSO | 55 | 127.31 | [5] |
| DMSO | 21.6 | 50 | |
| DMSO | 13 | 30.09 | [1][2] |
| DMSO | 2 | - | [8] |
| Ethanol | 2 | - | [8] |
| PBS (pH 7.2) | 2 | - | [8] |
Note: The molecular weight of this compound is approximately 432.0 g/mol [2][8]. Solubility values can vary between batches.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
Preparation of this compound Working Solution for In Vitro Cell Staining
-
Objective: To prepare a 5-10 µM working solution for cell staining.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or PBS
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in serum-free cell culture medium or PBS to achieve the desired final concentration (e.g., for a 10 µM solution, dilute 1 µL of 10 mM stock in 1 mL of medium)[1][2][6].
-
Use the working solution immediately for your experiment.
-
Formulation of this compound for In Vivo Intraperitoneal Injection
-
Objective: To prepare a 2 mg/mL this compound solution for intraperitoneal injection in mice.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Saline
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL by dissolving 2 mg of this compound in 100 µL of DMSO).
-
For the final formulation, create a 1:9 mixture of the DMSO stock solution and saline[5][7]. For example, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of saline to get a final concentration of 2 mg/mL.
-
Mix thoroughly before administration.
-
Visualizations
This compound Mechanism of Action
This compound is a cationic dye that selectively accumulates in the mitochondria of cancer cells[3][7][9]. Its primary mechanism of action involves the inhibition of the Hsp70 family protein, mortalin (mot-2)[10]. In many cancer cells, mortalin binds to and sequesters the tumor suppressor protein p53 in the cytoplasm, inhibiting its function. By binding to mortalin, this compound disrupts the mortalin-p53 complex, leading to the release of p53[10]. This allows p53 to translocate to the nucleus, where it can activate downstream pathways leading to cell cycle arrest and apoptosis.
Caption: this compound binds to mortalin, releasing p53 for nuclear translocation and tumor suppression.
Experimental Workflow: In Vitro Cell Viability Assay
The following workflow outlines the key steps for assessing the effect of this compound on cancer cell viability using a standard MTT assay[5].
Caption: Workflow for determining this compound's effect on cell viability via MTT assay.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates a logical approach to troubleshooting common solubility problems with this compound.
Caption: A step-by-step guide to troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Hsp70 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | HSP | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 10. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
Mkt-077 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mkt-077. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a cationic rhodacyanine dye that selectively accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells.[1] Its primary on-target mechanism involves the inhibition of the Heat shock protein 70 (Hsp70) family of molecular chaperones, particularly the mitochondrial chaperone mortalin (also known as HSPA9 or GRP75) and the cytosolic Hsc70 (HSPA8).[2][3] By binding to an allosteric site on these chaperones, this compound disrupts their function, leading to the release and reactivation of the tumor suppressor protein p53.[2][4] This can trigger downstream apoptotic pathways in cancer cells.
Q2: What are the major known off-target effects of this compound?
A2: The most significant off-target effect and dose-limiting toxicity of this compound is renal toxicity, which led to the termination of its Phase I clinical trials. In addition to its effects on Hsp70, this compound can directly damage mitochondria. This includes inhibition of mitochondrial respiration, degradation of mitochondrial DNA (mtDNA), and induction of lipid peroxidation, particularly upon photoactivation.[5][6] These effects can occur independently of its action on Hsp70 and p53.
Q3: Is the cytotoxicity of this compound always dependent on p53?
A3: No, the cytotoxic effects of this compound are not always dependent on wild-type p53. While p53 reactivation is a key mechanism in some cancer cell lines, studies have shown that this compound can induce cell death in cells with mutant or null p53, suggesting the existence of p53-independent cell death pathways. These are likely related to its direct mitochondrial damaging effects.
Q4: Why do I observe high levels of necrosis in my cell culture experiments with this compound?
A4: High levels of necrosis can be a common issue when using this compound, especially at higher concentrations or with prolonged incubation times. This is likely due to severe mitochondrial dysfunction and damage, which can lead to a bioenergetic crisis and subsequent necrotic cell death rather than apoptosis. It is crucial to perform dose-response and time-course experiments to find a therapeutic window that maximizes apoptosis while minimizing necrosis.
Troubleshooting Guides
Problem 1: High variability in IC50 values across different experiments.
-
Possible Cause 1: Inconsistent cell health and density. The cytotoxic effects of this compound are sensitive to the metabolic state of the cells. Ensure that cells are in the exponential growth phase and plated at a consistent density for all experiments.
-
Possible Cause 2: Variation in mitochondrial membrane potential. Since this compound accumulation is dependent on mitochondrial membrane potential, any factor that alters this potential (e.g., passage number, culture conditions) can affect the drug's efficacy. Regularly monitor mitochondrial health.
-
Possible Cause 3: Inaccurate drug concentration. this compound is a dye and can adhere to plasticware. Use low-adhesion plastics and ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in media.
Problem 2: Difficulty in detecting apoptosis; observing mainly necrosis.
-
Possible Cause 1: this compound concentration is too high. High concentrations can cause rapid and severe mitochondrial damage, leading to necrosis. Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating up.
-
Possible Cause 2: Incubation time is too long. Similar to high concentrations, prolonged exposure can push cells towards necrosis. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis induction.
-
Possible Cause 3: Insensitive apoptosis detection method. Ensure your apoptosis assay is sensitive enough to detect early apoptotic events. Annexin V/PI staining is a recommended method.
Problem 3: No significant p53 activation is observed in a p53 wild-type cell line.
-
Possible Cause 1: The cell line utilizes a p53-independent mechanism of cell death. Even in p53 wild-type cells, the primary mechanism of this compound-induced cell death might be through direct mitochondrial damage.
-
Possible Cause 2: Suboptimal timing for analysis. The peak of p53 activation may be transient. Perform a time-course experiment and analyze p53 levels and localization at multiple time points post-treatment.
-
Possible Cause 3: Inefficient nuclear translocation of p53. While this compound may cause the release of p53 from mortalin, its subsequent translocation to the nucleus might be impaired in some cell lines. Analyze the subcellular localization of p53 using immunofluorescence or cellular fractionation followed by western blotting.
Data Presentation
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CX-1 | Colon Carcinoma | Not specified, but sensitive | [1] |
| MCF-7 | Breast Carcinoma | Not specified, but sensitive | [1] |
| CRL 1420 | Pancreatic Carcinoma | Not specified, but sensitive | [1] |
| EJ | Bladder Transitional Cell Carcinoma | Not specified, but sensitive | [1] |
| LOX | Melanoma | Not specified, but sensitive | [1] |
| A498 | Renal Carcinoma | Not specified, but sensitive | [1] |
| DU145 | Prostate Carcinoma | Not specified, but sensitive | [1] |
| TT | Medullary Thyroid Carcinoma | 0.74 | [7] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [7] |
| MDA-MB-231 | Breast Cancer | ~1.5 | [8] |
Table 2: Quantitative Data on this compound-Induced Mitochondrial Damage
| Parameter | Cell Line/System | This compound Concentration | Effect | Citation |
| Inhibition of ADP-stimulated respiration | Isolated Mitochondria (CX-1) | 4 µg/mg protein | 50% inhibition | [5] |
| Inhibition of ADP-stimulated respiration | Isolated Mitochondria (CV-1, normal) | 15 µg/mg protein | 50% inhibition | [5] |
| Mitochondrial DNA degradation | CX-1 and CRL1420 cells | 3 µg/ml for 3 days | Selective loss of mtDNA | [5] |
| Inhibition of succinate-cytochrome c reductase | Isolated Mitochondria | 2 µg/ml (+light) vs 50 µg/ml (-light) | 50% inhibition | [6] |
| Inhibition of cytochrome oxidase | Isolated Mitochondria | 5 µg/ml (+light) vs 30 µg/ml (-light) | 50% inhibition | [6] |
| Cellular Oxygen Consumption | R3230Ac cells | 2, 4, 6 µg/ml | Dose-dependent decrease of 45-73% | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Accutase). Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2: Western Blot Analysis of p53 and Hsp70 Family Proteins
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, mortalin (HSPA9), Hsc70 (HSPA8), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Overview of this compound's off-target effects.
Caption: Troubleshooting workflow for high necrosis in this compound experiments.
References
- 1. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective damage to carcinoma mitochondria by the rhodacyanine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoactivation enhances the mitochondrial toxicity of the cationic rhodacyanine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake Rate of Cationic Mitochondrial Inhibitor this compound Determines Cellular Oxygen Consumption Change in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mkt-077 Fluorescence Microscopy Technical Support Center
Welcome to the technical support center for the Mkt-077 Fluorescence Microscope. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality imaging results in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during fluorescence microscopy experiments.
Imaging & Signal Issues
Q1: Why am I seeing no fluorescent signal or a very weak signal?
A weak or absent signal can be due to several factors, ranging from incorrect microscope settings to problems with the sample itself.
-
Instrument & Settings:
-
Incorrect Filter Set: Ensure the filter cube (excitation and emission filters) is appropriate for your specific fluorophore.[1][2]
-
Light Path: Check that the shutter to the fluorescence light source is open and that the correct light path is selected.[1]
-
Exposure/Gain: The exposure time or camera gain may be too low. Gradually increase these settings to capture a sufficient signal.[2]
-
Lamp Issues: The mercury or xenon arc lamp may be misaligned or near the end of its life, resulting in poor illumination.[3][4]
-
-
Sample & Staining:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[5][6][7] Consider titrating the antibody to find the optimal concentration.[5][8]
-
Antibody Compatibility: Ensure your primary and secondary antibodies are compatible (e.g., use a goat anti-mouse secondary for a mouse primary antibody).[2][9]
-
Photobleaching: The fluorophore may have been permanently damaged by prolonged exposure to excitation light.[2][6]
-
Sample Preparation: The target antigen may have been damaged during fixation, or the cells may not have been properly permeabilized to allow antibody access to intracellular targets.[2][8]
-
Q2: My image has high background fluorescence. How can I reduce it?
High background can obscure your signal and reduce image contrast. The source can be from the sample, reagents, or even the imaging vessel.[10]
-
Nonspecific Antibody Binding:
-
Blocking: Insufficient blocking can lead to nonspecific antibody binding.[2][11] Try increasing the blocking time or changing the blocking agent (e.g., serum from the secondary antibody's host species).[11][12]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of high background.[11][12][13]
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[9][13]
-
-
Autofluorescence:
-
Source: Some cells and tissues naturally fluoresce (autofluorescence), often caused by compounds like NADH, flavins, or collagen.[14] Dead cells can also be a significant source of autofluorescence.
-
Solution: Image an unstained control sample to assess the level of autofluorescence.[15] If it's a problem, consider using fluorophores that emit in the red or far-red spectrum, where autofluorescence is typically lower.[7]
-
-
Other Sources:
-
Reagents & Media: Phenol red in cell culture media is fluorescent. Switch to phenol red-free media for live-cell imaging.[14] Expired or old fixation solutions can also contribute to background.[15]
-
Imaging Plastics: Standard plastic-bottom dishes can be highly fluorescent. Use glass-bottom dishes or slides for imaging.[10]
-
Q3: My images are blurry or out of focus. What's wrong?
Blurry images can result from optical misalignment, sample preparation issues, or environmental factors.
-
Optics & Focus:
-
Objective: Ensure you are using the correct immersion medium (e.g., oil, water, glycerol) for your objective lens.[16] The numerical aperture (NA) of the objective is critical; a higher NA provides higher resolution.[17]
-
Dirty Optics: Dust, oil, or fingerprints on the objective lens, coverslip, or filters can scatter light and degrade image quality.[1][4][16]
-
Coverslip Thickness: Most objectives are corrected for a specific coverslip thickness (typically 0.17 mm, No. 1.5). Using the wrong thickness will introduce spherical aberration.[4]
-
-
Environmental & Sample Issues:
-
Thermal Drift: Temperature fluctuations in the room can cause the microscope stage or objective to drift, leading to a loss of focus during time-lapse experiments. Allow the hardware to thermally equilibrate for at least 2 hours before imaging.[18]
-
Mounting Medium: Air bubbles trapped in the mounting medium can scatter light. Ensure the mounting medium is properly applied.[19]
-
Photobleaching
Q4: My fluorescent signal fades quickly during imaging. How can I prevent photobleaching?
Photobleaching is the light-induced, irreversible degradation of a fluorophore.[20] It can be minimized with careful experimental design and imaging practices.
-
Reduce Excitation Light Exposure:
-
Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[21][22] Neutral density (ND) filters can be used to reduce illumination intensity.[21][23]
-
Minimize Viewing: When not actively acquiring an image, block the excitation light path using the shutter.[4][20][23] Focus on your sample using transmitted light or a neighboring area you don't plan to image.[23][24]
-
-
Choose Robust Fluorophores & Reagents:
-
Photostability: Select fluorophores known for high photostability, such as Alexa Fluor dyes, over less stable options like FITC for long-term imaging.[21][24]
-
Antifade Reagents: Use a mounting medium containing an antifade reagent (e.g., ProLong Gold, VECTASHIELD) for fixed samples.[21][23][24] These reagents scavenge free radicals that cause photobleaching.[21] For live-cell imaging, specialized antifade reagents are available.[20]
-
Quantitative Data
Table 1: Common Fluorophores for the this compound
This table lists common fluorophores compatible with standard this compound filter sets. The excitation (Ex) and emission (Em) maxima are key for selecting the correct filters.[25][26] The Stokes Shift is the difference between the maximum excitation and emission wavelengths.[26][27]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Common Color |
| DAPI | 358 | 461 | 103 | Blue |
| Alexa Fluor 488 | 495 | 519 | 24 | Green |
| FITC | 494 | 518 | 24 | Green |
| Cy3 | 550 | 570 | 20 | Orange/Red |
| Alexa Fluor 594 | 590 | 617 | 27 | Red |
| Cy5 | 650 | 670 | 20 | Far-Red |
Data is approximate and can vary slightly based on the molecular environment.
Table 2: this compound Objective Specifications & Immersion Media
The choice of objective and immersion medium is critical for image quality. The refractive index (RI) of the immersion medium should match that of the objective lens.
| Objective Type | Magnification | Numerical Aperture (NA) | Immersion Medium | Refractive Index (RI) |
| Dry | 10x | 0.30 | Air | 1.000 |
| Dry | 20x | 0.50 | Air | 1.000 |
| Oil Immersion | 40x | 1.30 | Immersion Oil | 1.518 |
| Oil Immersion | 63x | 1.40 | Immersion Oil | 1.518 |
| Oil Immersion | 100x | 1.40 | Immersion Oil | 1.518 |
Diagrams & Workflows
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and resolving common imaging issues with the this compound microscope.
Caption: A flowchart for systematic troubleshooting of common fluorescence microscopy issues.
Standard Immunofluorescence (IF) Workflow
This diagram illustrates the key steps for preparing and staining cultured cells for immunofluorescence analysis.
Caption: Step-by-step workflow for a typical indirect immunofluorescence experiment.
Experimental Protocols
Protocol: Immunofluorescence Staining of Cultured Cells
This protocol provides a standard method for fixing, permeabilizing, and staining adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[28]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host) in PBS
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Plate and grow cells directly on sterile coverslips placed in a petri dish or multi-well plate until they reach the desired confluency.[29]
-
Wash: Gently aspirate the culture medium and wash the cells twice with warm PBS.[28]
-
Fixation: Add the 4% PFA Fixation Solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Note: Formaldehyde is toxic and should be handled in a fume hood.
-
-
Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[28]
-
Permeabilization (for intracellular targets): Add Permeabilization Buffer and incubate for 3-5 minutes at room temperature. This step allows antibodies to access targets inside the cell.[28][29]
-
Wash: Wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for at least 30-60 minutes at room temperature in a humidified chamber to prevent nonspecific antibody binding.[29]
-
Primary Antibody Incubation: Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[28][30]
-
Wash: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[28]
-
Secondary Antibody Incubation: Add the diluted, fluorophore-conjugated secondary antibody. Incubate for 1-2 hours at room temperature, protected from light.[31][30]
-
Wash: Wash three times with PBS for 5 minutes each, protected from light.[28]
-
Mounting: Gently remove the coverslip with tweezers, wick away excess PBS, and invert it onto a drop of antifade mounting medium on a clean microscope slide.[31][30]
-
Sealing & Storage: Seal the edges of the coverslip with clear nail polish to prevent drying.[31] Store the slides at 4°C in the dark until ready for imaging. The signal is best when imaged promptly.[2]
References
- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. bosterbio.com [bosterbio.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - LT [thermofisher.com]
- 11. ibidi.com [ibidi.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. microscopyfocus.com [microscopyfocus.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 18. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
- 19. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 20. biocompare.com [biocompare.com]
- 21. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 22. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 23. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. news-medical.net [news-medical.net]
- 25. Anatomy of Fluorescence Spectra | Thermo Fisher Scientific - KG [thermofisher.com]
- 26. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 27. chem.uci.edu [chem.uci.edu]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 30. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 31. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
Mkt-077 Renal Toxicity Mechanism: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the renal toxicity mechanism of Mkt-077. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-cancer activity?
This compound is a delocalized lipophilic cation that selectively accumulates in the mitochondria of carcinoma cells.[1][2] This preferential uptake is attributed to the higher mitochondrial membrane potential in cancer cells compared to normal epithelial cells.[3] Once concentrated in the mitochondria, this compound exerts its cytotoxic effects by inhibiting mitochondrial respiration and causing damage to mitochondrial DNA (mtDNA).[4] It also functions as an inhibitor of the heat shock protein 70 (Hsp70) family, including the mitochondrial chaperone mortalin (HSPA9).[5][6][7]
Q2: Why was the clinical development of this compound halted?
Phase I clinical trials of this compound were terminated due to significant and recurrent renal toxicity.[2][8][9] Animal studies also indicated the potential for irreversible kidney damage, making it unsuitable for further clinical development.[8]
Q3: What are the specific manifestations of this compound-induced renal toxicity observed in clinical trials?
The principal dose-limiting toxicity observed in Phase I clinical trials was renal magnesium wasting.[10][11] Patients experienced hypomagnesemia, which in some cases was cumulative and required intravenous magnesium supplementation.[10][11] Reversible functional renal impairment was also a predominant toxicity.[8]
Q4: Does this compound induce apoptosis in kidney cells?
While the primary mechanism in cancer cells involves apoptosis following mitochondrial damage, the direct apoptotic effect on renal cells is a key aspect of its toxicity.[2][12][13] The accumulation of this compound in the mitochondria of renal cells can trigger the intrinsic apoptotic pathway.
Q5: Are there any known analogs of this compound with a better safety profile?
Researchers have developed analogs of this compound, such as JG-98, JG-194, and JG-231, with the aim of improving potency, metabolic stability, and selectivity for Hsp70 proteins, potentially reducing off-target toxicities like renal toxicity.[6][7]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Normal Kidney Cell Lines
Possible Cause: Normal kidney epithelial cells may have a higher than expected mitochondrial membrane potential, leading to increased this compound accumulation and toxicity.
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRM to quantify and compare the mitochondrial membrane potential of your experimental kidney cell line with your cancer cell line of interest.
-
Titrate this compound Concentration: Perform a dose-response curve with a wide range of this compound concentrations on your normal kidney cell line to determine the precise IC50 value.
-
Reduce Exposure Time: Shorten the incubation period with this compound to minimize accumulation and subsequent toxicity in the normal cells.
Issue 2: Inconsistent Results in Mitochondrial Respiration Assays
Possible Cause: Variability in mitochondrial isolation, integrity, or the functional state of the cells prior to the assay.
Troubleshooting Steps:
-
Standardize Mitochondrial Isolation: Ensure a consistent and gentle mitochondrial isolation protocol to maintain organelle integrity. Assess mitochondrial purity and integrity using electron microscopy or marker enzyme assays.
-
Control for Cell Health: Only use cells from cultures with high viability (>95%) for mitochondrial respiration experiments.
-
Include Positive and Negative Controls: Use known inhibitors of the electron transport chain (e.g., rotenone, antimycin A) as positive controls and vehicle-treated cells as a negative control.
Issue 3: Difficulty Detecting this compound-Induced Apoptosis in Renal Cells
Possible Cause: The apoptotic window may be narrow, or the chosen assay may not be sensitive enough.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Use Multiple Apoptosis Assays: Combine different methods to detect apoptosis, such as Annexin V/Propidium Iodide staining for early and late apoptosis, and a TUNEL assay for DNA fragmentation.
-
Measure Caspase Activity: Quantify the activity of key executioner caspases, such as caspase-3 and caspase-7, using a fluorometric or colorimetric assay.
Quantitative Data Summary
| Parameter | Value | Cell Line / Study Population | Reference |
| Clinical Trial Dosages | |||
| 5-day infusion | 30, 40, 50 mg/m²/day | Advanced solid cancer patients | [8] |
| 30-min IV infusion (weekly) | 42 to 126 mg/m²/week | Advanced solid malignancies | [10][11] |
| In Vitro IC50 Values | |||
| Human cancer cell lines | 0.15-0.5 µg/ml | CX-1, MCF-7, CRL-1420, EJ, LOX | [11] |
| Monkey kidney epithelial cells | 40 µg/ml | CV-1 | [11] |
| Medullary thyroid carcinoma | 0.74 µM | TT cells | [2] |
| Medullary thyroid carcinoma | 11.4 µM | MZ-CRC-1 cells | [2] |
| Animal Study Dosage | |||
| Bolus IV injection (5 days) | 15 mg/kg body weight | Rats | [14][15] |
Experimental Protocols
Key Experiment: Assessment of Mitochondrial Respiration
Objective: To measure the effect of this compound on mitochondrial oxygen consumption.
Methodology:
-
Cell Culture and Treatment: Culture renal cells to 80-90% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified duration.
-
Mitochondrial Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing sucrose, MOPS, and EGTA).
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
-
Oxygen Consumption Measurement:
-
Resuspend the isolated mitochondria in respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, and fatty-acid-free BSA).
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Sequentially add substrates and inhibitors to assess the function of different complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II, ADP to stimulate oxidative phosphorylation, and oligomycin to inhibit ATP synthase).
-
Record and analyze the oxygen consumption rates.
-
Visualizations
Caption: Signaling pathway of this compound-induced renal toxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 4. Selective damage to carcinoma mitochondria by the rhodacyanine this compound [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]
- 8. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo administration of this compound causes partial yet reversible impairment of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Mkt-077 Resistance: A Technical Support Resource
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and addressing resistance to the anti-cancer agent Mkt-077 in cell lines. This resource provides frequently asked questions, troubleshooting guidance, detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
What is this compound and its mechanism of action?
This compound is a cationic rhodacyanine dye that demonstrates selective toxicity towards cancer cells.[1][2][3] Its positive charge facilitates its accumulation within the mitochondria of cancerous cells, which typically exhibit a higher mitochondrial membrane potential compared to their non-cancerous counterparts.[1][3] The primary therapeutic action of this compound stems from its ability to bind to the heat shock protein 70 (Hsp70) family member, mortalin (also known as mot-2).[1][2][4] In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inactivating it. This compound disrupts this mortalin-p53 interaction, leading to the release and subsequent reactivation of wild-type p53.[1][2][4] Once activated, p53 can translocate to the nucleus and initiate the transcription of downstream target genes, such as p21WAF1, which ultimately results in cell cycle arrest and apoptosis.[1]
What are the identified mechanisms of resistance to this compound?
Cellular resistance to this compound can be attributed to several factors:
-
Reduced Mitochondrial Accumulation: The efficacy of this compound is contingent on its accumulation within the mitochondria. Cell lines possessing a lower mitochondrial membrane potential may fail to accumulate the drug to cytotoxic concentrations.[5][6]
-
Overexpression of Mortalin: Elevated expression of mortalin can lead to increased sequestration of this compound, thereby diminishing the effective concentration of the drug available to disrupt the mortalin-p53 complex.[5]
-
Status of p53: As a key mechanism of this compound involves the reactivation of p53, cell lines harboring mutant or null p53 may exhibit inherent resistance.[4][6]
-
Drug Efflux Pumps: The overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), can actively extrude this compound from the cell, preventing it from reaching its mitochondrial target.
Are there derivatives of this compound that can circumvent resistance?
Yes, several this compound analogs have been synthesized with the aim of enhancing efficacy and overcoming resistance mechanisms.
-
YM-1: This derivative has demonstrated greater cytotoxicity compared to this compound.[7]
-
JG-98, JG-194, and JG-231: These analogs have shown promise in preclinical studies and may prove effective against this compound-resistant cell lines.[7]
Troubleshooting Guide
This section addresses common challenges encountered during this compound experimentation.
| Problem | Possible Cause | Suggested Solution |
| Suboptimal or absent cytotoxicity in a cancer cell line. | 1. Diminished mitochondrial membrane potential. 2. Elevated expression of mortalin. 3. Presence of mutant or null p53. 4. Increased activity of drug efflux pumps. | 1. Quantify the mitochondrial membrane potential using a JC-1 assay and compare it to a known sensitive cell line. 2. Determine mortalin expression levels via Western blot. Investigate if mortalin knockdown using siRNA sensitizes the cells to this compound. 3. Perform sequencing to ascertain the p53 status of the cell line. Explore the synergistic effects of this compound with p53-independent cytotoxic agents. 4. Assess the expression levels of P-gp and other relevant efflux pumps. Test the co-administration of this compound with a known efflux pump inhibitor. |
| High variability in experimental outcomes. | 1. Inconsistent cell culture parameters. 2. Degradation of this compound. 3. Discrepancies in cell density at the time of drug administration. | 1. Standardize cell passage number, media composition, and incubator conditions. 2. Prepare fresh this compound stock solutions and ensure they are protected from light. 3. Maintain a consistent seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Failure to detect p53 reactivation. | 1. Inadequate disruption of the mortalin-p53 complex. 2. Low endogenous levels of p53. 3. Suboptimal antibody performance in Western blot analysis. | 1. Verify cellular uptake of this compound. Directly probe the mortalin-p53 interaction using a co-immunoprecipitation assay. 2. Characterize the basal p53 expression level in the cell line. 3. Utilize a validated antibody for p21WAF1, a downstream effector of p53, as an indirect indicator of p53 activity. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of this compound.
Materials:
-
96-well microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow for overnight attachment.
-
Introduce varying concentrations of this compound to the cells for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) must be included.
-
Following treatment, replace the medium with 100 µL of fresh medium supplemented with 10 µL of MTT solution in each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Quantify the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control.
Co-immunoprecipitation of Mortalin and p53
This protocol is designed to investigate the this compound-mediated disruption of the mortalin-p53 interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-mortalin antibody
-
Anti-p53 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS containing 0.1% Tween-20)
-
SDS-PAGE loading buffer
Procedure:
-
Expose cells to this compound or a vehicle control.
-
Lyse the cells using a lysis buffer fortified with protease and phosphatase inhibitors.
-
Remove cellular debris by centrifugation.
-
Pre-clear the lysates by incubation with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-mortalin antibody or an appropriate isotype control antibody overnight at 4°C.
-
Introduce protein A/G agarose beads and continue the incubation for 2-4 hours.
-
Perform a series of washes with the designated wash buffer.
-
Elute the immunoprecipitated protein complexes by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates for the presence of p53 by Western blotting.
Western Blot for p21WAF1
This protocol details the measurement of p21WAF1 expression as an indicator of p53 activity.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for p21WAF1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates as previously described.
-
Quantify the protein concentration of the lysates.
-
Resolve the proteins using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against p21WAF1 overnight at 4°C.
-
After washing, incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Following further washes, detect the protein bands using a chemiluminescent substrate and an appropriate imaging system.
Signaling Pathways and Workflows
Caption: The mechanism of action of this compound in cancer cells.
Caption: Primary mechanisms contributing to this compound resistance.
Caption: A structured workflow for addressing this compound resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Mkt-077 stability in different media
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of Mkt-077 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble, cationic rhodacyanine dye that exhibits anti-tumor activity.[1][2] It functions as an allosteric inhibitor of the Heat shock protein 70 (Hsp70) family of molecular chaperones.[3] Notably, it binds to mortalin (mot-2 or HSPA9), a mitochondrial Hsp70 family member, at its p53 binding site.[4][5] This disrupts the sequestration of the tumor suppressor protein p53 in the cytoplasm, allowing p53 to translocate to the nucleus and reactivate its transcriptional functions, leading to growth arrest in cancer cells.[1][5]
Q2: How should I prepare and store this compound stock solutions?
For stock solution preparation, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM), aliquot it into smaller volumes, and store it at -20°C or -80°C, protected from light. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q3: What solvents are compatible with this compound?
This compound is soluble in water (up to 50 mM), DMSO (up to 50 mM), and ethanol (2 mg/ml).[3][4] For cell culture experiments, a DMSO stock solution is typically diluted into an aqueous medium like PBS or serum-free cell culture medium to achieve the desired final concentration.
Q4: I am observing inconsistent results in my cell-based assays. What could be the issue?
Inconsistent results with this compound can arise from several factors related to its stability:
-
Metabolic Instability: this compound is known to be rapidly metabolized by cells, with a microsomal half-life reported to be less than 5 minutes. This rapid degradation can lead to a decrease in the effective concentration over the course of an experiment.
-
Photostability: this compound is a dye and is sensitive to light. Photoactivation has been shown to enhance its mitochondrial toxicity.[5] To ensure reproducibility, experiments should be conducted with minimal light exposure.
-
Solution Stability: The stability of this compound in aqueous solutions at physiological temperatures (e.g., 37°C) may be limited. It is advisable to prepare fresh dilutions from the frozen stock for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cells | Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged incubation in aqueous media. | Prepare a fresh working solution of this compound from a new aliquot of the stock solution for each experiment. Minimize the pre-incubation time of the compound in the media before adding it to the cells. |
| Low Cellular Uptake: The cell line being used may have a low mitochondrial membrane potential, leading to reduced accumulation of the cationic this compound. | Confirm the mitochondrial membrane potential of your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High variability between replicate experiments | Light-induced degradation/activation: Exposure of this compound solutions or treated cells to light can lead to inconsistent results. | Protect all this compound solutions from light by using amber tubes or wrapping them in foil. Perform cell culture manipulations under subdued lighting. |
| Inconsistent final concentration: Inaccurate dilution of the stock solution. | Ensure accurate and consistent pipetting when preparing working solutions. | |
| Unexpected cytotoxicity in control cells | Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound). |
This compound Stability Profile
| Medium/Condition | Stability Consideration | Recommendation |
| DMSO (Stock Solution) | Generally stable when stored properly. | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers (e.g., PBS) | Susceptible to degradation, especially at room temperature or 37°C. | Prepare fresh dilutions from stock immediately before use. |
| Cell Culture Media (at 37°C) | Prone to rapid metabolic degradation by cells. | Consider shorter incubation times or replenishing the media with fresh this compound for longer experiments. |
| Exposure to Light | This compound is a photosensitive dye. | Protect all solutions and experimental setups from light to prevent photo-degradation and photo-activation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution briefly to ensure it is fully dissolved.
-
Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Protocol 2: In Vitro this compound Treatment of Adherent Cells
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium.
-
Add the freshly prepared this compound working solution (prepared as in Protocol 1) to each well.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator, protected from light.
-
Proceed with the desired downstream analysis (e.g., viability assay, protein extraction).
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for assessing its stability.
Caption: this compound mechanism of action.
References
- 1. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, this compound, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Effects of the Mortalin Inhibitor this compound on the Tumor Suppressor p53 " by Yusuf Ebrahim [scholars.unh.edu]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Mkt-077 in the Landscape of Hsp70 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in a variety of cancers, where it plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] This has made Hsp70 an attractive target for anticancer drug development. Mkt-077, a cationic rhodacyanine dye, was one of the early Hsp70 inhibitors to enter clinical trials. This guide provides a detailed comparison of this compound with other notable Hsp70 inhibitors, supported by experimental data, to aid researchers in the field.
Mechanism of Action and Binding Sites
Hsp70 inhibitors can be broadly classified based on their binding site on the Hsp70 protein, which consists of a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD).
-
This compound : This compound is an allosteric inhibitor that binds to a pocket near, but not at, the ATP-binding site within the NBD.[3][4] It preferentially binds to the ADP-bound state of Hsp70, which likely stalls the chaperone cycle and prevents the release of substrate proteins.[3] this compound has been shown to interact with several Hsp70 family members, including Hsp70 (HspA1A), Hsc70 (HspA8), and mortalin (HspA9/Grp75).[3][4][5]
-
VER-155008 : This is an ATP-competitive inhibitor that binds directly to the nucleotide-binding pocket of Hsp70.[6][7] By competing with ATP, it prevents the allosteric communication between the NBD and SBD, thereby inhibiting chaperone activity.[6][8] It has been shown to bind to Hsp70, Hsc70, and Grp78.[9]
-
JG-98 : A more stable and potent analog of this compound, JG-98 is also an allosteric inhibitor that binds to a conserved site within the NBD, adjacent to the ATP/ADP binding pocket.[10][11] Its binding disrupts the interaction between Hsp70 and co-chaperones like Bag1.[10]
-
PES (2-phenylethynesulfonamide) : Unlike the others, PES and its more potent derivative, PES-Cl, interact with the substrate-binding domain (SBD) of Hsp70.[6][12] This interaction requires the C-terminal helical "lid" of the SBD and alters the association of co-chaperones with Hsp70.[6][12]
Data Presentation: Comparative Efficacy of Hsp70 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other Hsp70 inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay | Efficacy (EC50/IC50) | Reference |
| This compound | MDA-MB-231 (Breast) | MTT | 1.4 ± 0.2 µM | [13] |
| MCF-7 (Breast) | MTT | 2.2 ± 0.2 µM | [13] | |
| Various Human Cancers | Growth Inhibition | 0.35 - 1.2 µM | [3] | |
| TT (Medullary Thyroid) | MTT | 0.74 µM | [14] | |
| MZ-CRC-1 (Medullary Thyroid) | MTT | 11.4 µM | [14] | |
| VER-155008 | Hsp70 (in vitro) | ATPase Inhibition | 0.5 µM | [7] |
| JG-98 | MDA-MB-231 (Breast) | MTT | 0.4 ± 0.03 µM | [13][15] |
| MCF-7 (Breast) | MTT | 0.7 ± 0.2 µM | [13][15] | |
| HeLa (Cervical) | XTT | 1.79 µM | [16] | |
| SKOV-3 (Ovarian) | XTT | 2.96 µM | [16] | |
| PES-Cl | H1299 (Lung) | MTT | ~5 µM | [4] |
| A375 (Melanoma) | MTT | ~7.5 µM | [4] |
Signaling Pathways and Cellular Effects
Hsp70 inhibition impacts multiple signaling pathways critical for cancer cell survival.
Inhibition of Hsp70 leads to the destabilization of its client proteins, many of which are oncoproteins. For instance, treatment with this compound analogues has been shown to reduce the levels of Akt and Raf-1.[1] Similarly, VER-155008 can lead to the degradation of Raf-1 and Her-2.[6]
A key mechanism of this compound's selective toxicity to cancer cells is its ability to bind to mortalin (mot-2), releasing the tumor suppressor protein p53 from cytoplasmic sequestration and restoring its transcriptional activity.[5][17]
All three inhibitors—this compound, VER-155008, and PES-Cl—have been shown to inhibit autophagy and reduce the levels of Hsp90 client proteins.[4][18] However, only PES-Cl has been demonstrated to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to a G2/M cell cycle arrest.[4][12]
Preclinical and Clinical Landscape
-
This compound : Showed significant antitumor activity in various in vitro and in vivo preclinical models.[19][20] However, a Phase I clinical trial in patients with chemoresistant solid tumors was terminated early due to renal toxicity.[6][21] This has spurred the development of more stable and less toxic analogues.
-
JG-98 : Developed as a metabolically more stable analogue of this compound, JG-98 demonstrates improved potency and a significantly longer microsomal lifetime (37 minutes compared to less than 5 minutes for this compound).[13][15] It has shown efficacy in suppressing tumor growth in xenograft models.[22]
-
VER-155008 : While effective in vitro, its use in vivo is limited by rapid degradation, preventing it from reaching pharmacologically relevant concentrations in tumor tissues.[6]
-
PES/PES-Cl : PES-Cl has shown a significantly improved ability to extend the life of mice with pre-B-cell lymphoma compared to its parent compound, PES.[12]
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, serving as a measure of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of the Hsp70 inhibitor (e.g., this compound, JG-98) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Lysis : Treat cells with the Hsp70 inhibitor for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, Raf-1, cleaved caspase-3, PARP, and a loading control like actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment : Treat cells with the Hsp70 inhibitor at its IC50 concentration for a specified time (e.g., 48-72 hours).
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.[16]
Conclusion
This compound was a pioneering Hsp70 inhibitor that demonstrated the therapeutic potential of targeting this chaperone in cancer. While its clinical development was halted due to toxicity, it has paved the way for the development of second-generation inhibitors like JG-98 with improved stability and potency. The diverse mechanisms of action and binding sites of different Hsp70 inhibitors, such as the SBD-targeting PES compounds, offer various strategies for therapeutic intervention. Continued research into these compounds, particularly focusing on improving their pharmacological properties and understanding their complex effects on cellular signaling, will be crucial for successfully translating Hsp70 inhibition into a viable cancer therapy.
References
- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 2. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric drugs: the interaction of anti-tumor compound this compound with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 7. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. JG-98 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 11. Heat shock protein 70 (HSP70) inhibitor JG-98 | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Analogues of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, this compound, As Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Mitochondrial Uptake of this compound Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medicinescience.org [medicinescience.org]
- 17. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Mkt-077 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the available data on Mkt-077, with a focus on its potential utility in combination therapy. While clinical development of this compound as a standalone agent was halted due to renal toxicity, its unique mechanism of action continues to make it a subject of interest for synergistic therapeutic strategies.
Executive Summary
This compound is a cationic rhodacyanine dye that selectively accumulates in the mitochondria of carcinoma cells. Its primary mechanism of action involves the inhibition of the heat shock protein 70 (Hsp70) family member, mortalin (also known as mot-2 or HSPA9). This inhibition leads to the reactivation of the p53 tumor suppressor protein, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy as a single agent against a variety of cancer cell lines. However, a thorough review of published literature reveals a notable absence of preclinical or clinical studies that have systematically evaluated the efficacy of this compound in combination with other therapeutic agents, such as chemotherapy or radiotherapy. One study has suggested its potential as a radiosensitizer by demonstrating its ability to decrease cellular oxygen consumption, but it did not provide data from a direct combination experiment with radiation.
This guide will summarize the existing efficacy data for this compound as a monotherapy and explore its theoretical potential in combination regimens based on its mechanism of action.
This compound Mechanism of Action
This compound's anticancer activity is rooted in its targeted disruption of key cellular processes within cancer cells. The following diagram illustrates the signaling pathway influenced by this compound.
Caption: this compound accumulates in mitochondria and inhibits mortalin, leading to p53 reactivation and apoptosis.
Monotherapy Efficacy Data
Preclinical studies have demonstrated the single-agent efficacy of this compound across various cancer cell lines. The following table summarizes key findings from these studies.
| Cell Line | Cancer Type | IC50 / Efficacy Metric | Reference |
| CX-1 | Colon Carcinoma | IC50: ~1.5 µM | |
| MCF-7 | Breast Carcinoma | IC50: ~1.4 µM | |
| CRL 1420 | Pancreatic Carcinoma | IC50: ~2.2 µM | |
| EJ | Bladder Carcinoma | Not specified | |
| LOX | Melanoma | Not specified | |
| A498 (in vivo) | Renal Carcinoma | Tumor growth inhibition | |
| DU145 (in vivo) | Prostate Carcinoma | Tumor growth inhibition |
Potential for Combination Therapy: A Theoretical Framework
While direct experimental data is lacking, the mechanism of action of this compound suggests several potential combination strategies.
Combination with Radiotherapy
A study by Dewhirst et al. (2012) demonstrated that this compound is a potent inhibitor of cellular oxygen consumption. This suggests that this compound could act as a radiosensitizer by increasing tumor oxygenation, thereby enhancing the efficacy of radiation therapy. The following workflow outlines a potential experimental design to investigate this hypothesis.
Caption: A proposed workflow to evaluate the radiosensitizing effects of this compound in preclinical models.
Combination with Chemotherapy
By reactivating p53, this compound could potentially synergize with DNA-damaging chemotherapeutic agents that rely on a functional p53 pathway to induce apoptosis. Furthermore, its ability to inhibit Hsp70, a key player in protein folding and cell survival, could lower the threshold for chemotherapy-induced cell death.
Experimental Protocols
As no studies on this compound in combination therapy are available, this section provides a generalized protocol for assessing the efficacy of this compound as a monotherapy, based on published research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 48-72 hours. Include a vehicle-treated control group.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
This compound demonstrates a clear mechanism of action and preclinical efficacy as a single agent. However, the lack of published data on its use in combination therapy represents a significant knowledge gap. The theoretical potential for synergy with radiotherapy and certain chemotherapies is compelling and warrants further investigation. Future preclinical studies are necessary to explore these combinations and to determine if the therapeutic window of this compound can be expanded, potentially overcoming the dose-limiting toxicities observed in early clinical trials. Researchers are encouraged to utilize the proposed experimental frameworks to explore these promising avenues.
Mkt-077 vs. Cisplatin in Cancer Treatment: A Comparative Guide for Researchers
An objective analysis of two distinct anticancer agents, the mitochondria-targeting agent Mkt-077 and the DNA-damaging drug cisplatin. This guide provides a comprehensive comparison of their mechanisms of action, preclinical efficacy, and available clinical data, supported by detailed experimental protocols and pathway visualizations.
Introduction
The landscape of cancer therapy is continually evolving, with a constant search for novel agents that can overcome the limitations of conventional chemotherapy. This guide provides a detailed comparison of two such agents: this compound, a cationic rhodacyanine dye that selectively targets mitochondria, and cisplatin, a cornerstone of chemotherapy for several decades that primarily acts by inducing DNA damage. We will delve into their distinct mechanisms of action, compare their performance based on available preclinical and clinical data, and provide detailed protocols for key experimental assays used in their evaluation.
Mechanisms of Action
The fundamental difference between this compound and cisplatin lies in their cellular targets and the signaling pathways they trigger to induce cancer cell death.
This compound: Targeting the Powerhouse of the Cancer Cell
This compound is a lipophilic cation that preferentially accumulates in the mitochondria of carcinoma cells, driven by the higher mitochondrial membrane potential characteristic of many cancer cells compared to normal cells[1]. Its anticancer activity stems from a dual mechanism:
-
Mitochondrial Dysfunction: By accumulating in the mitochondria, this compound disrupts mitochondrial function, leading to a decrease in cellular oxygen consumption and impairment of mitochondrial respiration[2]. This ultimately triggers apoptosis.
-
p53 Reactivation: this compound binds to the heat shock protein 70 (Hsp70) family member, mortalin (mot-2)[3]. In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, inactivating it. This compound disrupts the mortalin-p53 complex, allowing p53 to translocate to the nucleus and resume its function as a transcriptional activator of pro-apoptotic genes[3].
Cisplatin: A DNA Damaging Agent
Cisplatin is a platinum-based chemotherapeutic that exerts its cytotoxic effects primarily through its interaction with DNA[4]. Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, forming a reactive species that readily binds to the N7 position of purine bases, particularly guanine. This leads to the formation of DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues. These adducts cause a significant distortion of the DNA double helix, which in turn:
-
Inhibits DNA replication and transcription: The distorted DNA cannot be effectively used as a template by DNA and RNA polymerases.
-
Triggers cell cycle arrest and apoptosis: The cellular machinery recognizes the DNA damage and activates signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed to undergo apoptosis.
References
- 1. This compound, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of the Heat Shock Protein 70 Inhibitor this compound Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Mkt-077 in Combination Therapy: A Guide to Synergistic Effects with Paclitaxel and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining Mkt-077 with the conventional chemotherapy drugs paclitaxel and cisplatin. The data presented herein is supported by experimental findings and is intended to inform further research and drug development in oncology.
This compound is a cationic rhodacyanine dye analogue that selectively accumulates in the mitochondria of cancer cells. It functions as an inhibitor of the heat shock protein 70 (Hsp70) family, particularly targeting mortalin (HSPA9) and Hsc70 (HSPA8). By inhibiting these chaperones, this compound can reactivate the tumor suppressor protein p53, leading to apoptosis.[1] This mechanism of action provides a strong rationale for its use in combination with other anticancer agents to enhance their efficacy.
Synergistic Induction of Apoptosis with Paclitaxel and Cisplatin
Studies have demonstrated that this compound exhibits significant synergistic effects in inducing apoptosis when combined with paclitaxel and cisplatin in various cancer cell lines. The following tables summarize the quantitative data from these experiments.
Table 1: Synergistic Apoptosis in Breast Cancer and Leukemia Cell Lines
| Cell Line | Treatment | Concentration | Duration | Apoptosis (%) |
| MDA-MB-231 (Breast Cancer) | This compound alone | 0.25 µM | 48 hours | 10.7 |
| Paclitaxel alone | 1.6 µM | 48 hours | Not specified | |
| This compound + Paclitaxel | 0.25 µM + 1.6 µM | 48 hours | 33.25 | |
| Cisplatin alone | 2 mg/mL | 48 hours | Not specified | |
| This compound + Cisplatin | 0.25 µM + 2 mg/mL | 48 hours | 48.25 | |
| MCF-7 (Breast Cancer) | This compound alone | 0.25 µM | 48 hours | 22.03 |
| Paclitaxel alone | 1.6 µM | 48 hours | Not specified | |
| This compound + Paclitaxel | 0.25 µM + 1.6 µM | 48 hours | 55.18 | |
| Cisplatin alone | 2 mg/mL | 48 hours | Not specified | |
| This compound + Cisplatin | 0.25 µM + 2 mg/mL | 48 hours | 75.03 | |
| K562 (Leukemia) | This compound alone | 0.25 µM | 48 hours | 11.0 |
| Paclitaxel alone | 1.6 µM | 48 hours | Not specified | |
| This compound + Paclitaxel | 0.25 µM + 1.6 µM | 48 hours | 15.9 | |
| Cisplatin alone | 2 mg/mL | 48 hours | Not specified | |
| This compound + Cisplatin | 0.25 µM + 2 mg/mL | 48 hours | 22.33 |
Data sourced from a study on the effects of mortalin inhibitors on paclitaxel- and cisplatin-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7, and human chronic myelogenous leukemia cell line K562 were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Application: this compound, paclitaxel, and cisplatin were dissolved in appropriate solvents (e.g., DMSO) to create stock solutions. For combination treatments, cells were exposed to the indicated concentrations of each drug simultaneously for 48 hours.
Apoptosis Assay
-
Method: Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
-
Procedure:
-
After drug treatment, both floating and adherent cells were collected.
-
Cells were washed with cold phosphate-buffered saline (PBS).
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
Analysis was performed on a flow cytometer. Annexin V positive and PI negative cells were considered to be in early apoptosis, while cells positive for both Annexin V and PI were considered to be in late apoptosis or necrosis.
-
Synergy Analysis
-
Method: The synergistic effect of the drug combinations can be quantitatively determined using the Chou-Talalay method, which calculates a Combination Index (CI).
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
The experimental data showing a greater than additive increase in apoptosis upon combination treatment is indicative of synergy.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with paclitaxel and cisplatin are rooted in the convergence of their distinct mechanisms of action, ultimately leading to enhanced apoptotic signaling.
This compound and p53 Reactivation
This compound's primary mechanism is the inhibition of Hsp70 family proteins, particularly mortalin.[1] In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, preventing its pro-apoptotic function. By binding to mortalin, this compound disrupts this interaction, allowing p53 to translocate to the nucleus and activate the transcription of genes that promote apoptosis.[1]
Caption: this compound inhibits mortalin, leading to p53 release and nuclear translocation, which in turn activates apoptosis.
Synergy with Paclitaxel
Paclitaxel is a microtubule-stabilizing agent that disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The synergy with this compound likely arises from a multi-pronged attack on the cancer cell's survival mechanisms. While paclitaxel induces mitotic stress, this compound simultaneously disables a key pro-survival chaperone protein (mortalin) and reactivates the central executioner of apoptosis (p53). This combination prevents the cancer cells from effectively coping with the stress induced by paclitaxel, thereby lowering the threshold for apoptosis.
Caption: this compound and Paclitaxel synergistically induce apoptosis by reactivating p53 and causing mitotic stress.
Synergy with Cisplatin
Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, leading to DNA damage and the activation of the DNA damage response (DDR) pathway. This, in turn, can trigger p53-dependent apoptosis. The synergy with this compound is particularly compelling because both drugs converge on the p53 pathway. Cisplatin-induced DNA damage signals for p53 activation, while this compound ensures that p53 is available and functional by preventing its sequestration by mortalin. This dual action on the p53 pathway results in a more robust and sustained pro-apoptotic signal. Furthermore, knockdown of mortalin has been shown to sensitize cancer cells to cisplatin, supporting the synergistic interaction observed with this compound.[2]
Caption: this compound and Cisplatin synergize to enhance apoptosis by promoting both p53 release and activation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with other drugs.
Caption: A standard workflow for evaluating the synergistic pro-apoptotic effects of drug combinations.
References
Safety Operating Guide
Proper Disposal Procedures for Mkt-077: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Mkt-077, a cationic rhodacyanine dye and Hsp70 inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Essential Safety and Handling Information
This compound is a water-soluble, solid dye.[1] While specific toxicity data regarding disposal is limited, it is prudent to handle this compound with the standard precautions for laboratory chemicals of unknown toxicity. It is harmful if swallowed and may cause skin and eye irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, stock solutions, or waste). This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₂₁H₂₂ClN₃OS₂ |
| Molecular Weight | 432.0 g/mol |
| Appearance | Solid |
| Solubility | Water: >200 mg/mLDMSO: 2 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 2 mg/mL |
| Storage Temperature | Store at +4°C |
| Decomposition Temperature | Not determined |
| Chemical Incompatibilities | Strong oxidizing agents |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of laboratory dyes and in the absence of specific federal, state, or local regulations mandating other methods.
Segregation and Collection of this compound Waste
Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.
-
Label the container clearly with "Hazardous Waste," "this compound," and the primary hazards (e.g., "Toxic," "Irritant").
-
Collect all forms of this compound waste in this container, including:
-
Unused or expired solid this compound.
-
Contaminated personal protective equipment (gloves, etc.).
-
Aqueous and solvent-based solutions of this compound.
-
Rinsate from cleaning contaminated glassware.
-
Disposal of Liquid this compound Waste
-
Aqueous Solutions: Collect all aqueous waste containing this compound in the designated hazardous waste container. Do not pour this compound solutions down the drain.
-
Solvent Solutions: Collect all solvent-based this compound waste (e.g., in DMSO or ethanol) in the same designated hazardous waste container. Be mindful of potential incompatibilities if mixing with other chemicals.
Disposal of Solid this compound Waste
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and flasks contaminated with this compound should be placed in the designated hazardous waste container.
-
Spill Cleanup Materials: Any materials used to clean up this compound spills (e.g., absorbent pads, paper towels) must be disposed of as hazardous waste in the designated container.
Final Disposal
-
Storage: Keep the this compound hazardous waste container securely closed and stored in a designated satellite accumulation area.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste container. Follow all institutional procedures for hazardous waste disposal.
Experimental Protocols
While no specific experimental protocols for the degradation or neutralization of this compound for disposal are readily available, the recommended procedure is collection and disposal via a licensed hazardous waste management company. Chemical treatment of dye waste can be complex and may generate other hazardous byproducts.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste disposal, and refer to the Safety Data Sheet (SDS) for this compound for the most detailed information.
References
Essential Safety and Operational Guide for Handling Mkt-077
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Mkt-077, ensuring laboratory safety and procedural clarity.
This document provides critical safety and logistical information for the handling of this compound, a rhodacyanine dye and Hsp70 inhibitor used in cancer research.[1][2] Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Name | 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-pyridinium, monochloride | Cayman Chemical, Tocris Bioscience |
| Synonyms | FJ-776 | Cayman Chemical |
| CAS Number | 147366-41-4 | R&D Systems, Sigma-Aldrich |
| Molecular Formula | C₂₁H₂₂ClN₃OS₂ | R&D Systems |
| Molecular Weight | 432.0 g/mol | R&D Systems, Cayman Chemical |
| Appearance | Orange to red powder | Sigma-Aldrich |
| Purity | ≥98% (HPLC) | R&D Systems, Tocris Bioscience |
| Solubility | Soluble to 50 mM in water and DMSO | R&D Systems |
| 10 mg/mL in H₂O | Sigma-Aldrich | |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Store at +4°C | R&D Systems, Tocris Bioscience | |
| Powder: -20°C for 3 years | TargetMol | |
| In solvent: -80°C for 1 year | TargetMol |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] An intraperitoneal LD50 of 50 mg/kg in mice has been reported.[3] The SDS also indicates no irritant effect on the skin or eyes and no known sensitizing effects.[3]
However, as a matter of good laboratory practice and to minimize any potential risk, the following personal protective equipment is recommended when handling this compound in its solid form or in solution:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the product name, CAS number, and quantity match the order specifications.
-
Wear appropriate PPE (gloves) when handling the primary container.
Storage
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4]
-
Follow the specific storage temperature recommendations provided by the supplier (see table above). For long-term storage of the powder, -20°C is recommended, while solutions should be stored at -80°C.[4]
Preparation of Solutions
-
All manipulations involving the solid compound should be performed in a chemical fume hood or a designated weighing area to avoid inhalation of any fine particles.
-
Use a calibrated balance to weigh the desired amount of this compound.
-
Slowly add the powder to the desired solvent (e.g., water or DMSO) while stirring to ensure complete dissolution.
Use in Experiments
-
When handling solutions of this compound, always wear appropriate PPE.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
For cell-based assays, detailed protocols for the preparation of working solutions and cell treatment can be found in the literature.[5]
Disposal Plan
All waste materials containing this compound should be treated as chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, labeled hazardous waste container. Do not pour solutions down the drain.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound by rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.
This compound Handling Workflow
The following diagram illustrates the logical flow of operations for handling this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
